BRD-4592
Descripción
Propiedades
Número CAS |
2109805-80-1 |
|---|---|
Fórmula molecular |
C17H15FN2O |
Peso molecular |
282.31 g/mol |
Nombre IUPAC |
(2R,3S,4R)-3-[4-(2-fluorophenyl)phenyl]-4-(hydroxymethyl)azetidine-2-carbonitrile |
InChI |
InChI=1S/C17H15FN2O/c18-14-4-2-1-3-13(14)11-5-7-12(8-6-11)17-15(9-19)20-16(17)10-21/h1-8,15-17,20-21H,10H2/t15-,16-,17-/m0/s1 |
Clave InChI |
RECLLIAWOQFAMC-ULQDDVLXSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Unraveling the Molecular Mechanisms: A Technical Guide to BRD-4592 (Roxadustat) and Bromodomain Inhibition
An important clarification regarding the nomenclature of BRD-4592: The compound this compound is scientifically recognized as Roxadustat (also known as FG-4592). The "BRD" designation in this context does not signify an interaction with bromodomain proteins. This guide will first detail the established mechanism of action for this compound (Roxadustat) as a Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitor.
Recognizing the potential for confusion, and to address the underlying interest in bromodomain-targeted therapies suggested by the query, a comprehensive second section is dedicated to the mechanism of action of JQ1 , a well-characterized inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4.
Part 1: The Core Mechanism of Action of this compound (Roxadustat)
This compound, or Roxadustat, is a potent, orally bioavailable inhibitor of HIF prolyl hydroxylases, enzymes that play a critical role in the cellular response to oxygen levels.[1][2] By inhibiting these enzymes, Roxadustat mimics a hypoxic state, leading to the stabilization and activation of Hypoxia-Inducible Factors (HIFs).[3] This activation results in the transcription of genes that promote erythropoiesis, the production of red blood cells, making it an effective treatment for anemia, particularly in patients with chronic kidney disease.[1][3]
Signaling Pathway of Roxadustat Action
Under normal oxygen conditions (normoxia), HIF-α subunits are hydroxylated by HIF prolyl hydroxylases (PHDs). This modification allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize and target HIF-α for proteasomal degradation. Roxadustat, by inhibiting PHDs, prevents this hydroxylation, leading to the stabilization of HIF-α. The stabilized HIF-α then translocates to the nucleus, dimerizes with HIF-β, and binds to hypoxia-response elements (HREs) in the promoter regions of target genes, including erythropoietin (EPO).[1][3]
Quantitative Data: Inhibitory Potency of Roxadustat
The following table summarizes the inhibitory concentrations (IC50) of Roxadustat against various HIF prolyl hydroxylase isoforms.
| Compound | Target Enzyme | IC50 (nM) | Assay Type | Reference |
| Roxadustat (FG-4592) | PHD2 | 591 | Fluorescence Polarization | [4] |
| Roxadustat (FG-4592) | PHD2 | 27 | AlphaScreen | [5] |
| Roxadustat (FG-4592) | Peak IK(DR) | 5710 | Patch-clamp | [6][7] |
| Roxadustat (FG-4592) | Late IK(DR) | 1320 | Patch-clamp | [6][7] |
| Roxadustat (FG-4592) | FTO | 9800 | Not Specified | [4] |
Experimental Protocol: In Vitro HIF Prolyl Hydroxylase (PHD) Activity Assay
This protocol outlines a common method to assess the inhibitory activity of compounds like Roxadustat on PHD enzymes.[5]
1. Reagents and Materials:
-
Recombinant human PHD2 (catalytic domain, e.g., residues 181-426)
-
Biotinylated HIF-1α peptide (e.g., residues 556-574 containing the proline target for hydroxylation)
-
Ferrous iron (Fe(II)) solution
-
L-Ascorbic acid
-
2-oxoglutarate (α-KG)
-
Roxadustat or other test inhibitors
-
Assay Buffer: 50 mM HEPES pH 7.5, 0.01% Tween-20, 0.1% BSA
-
Quench Solution: 30 mM EDTA
-
AlphaScreen™ reagents (Streptavidin Donor beads, anti-hydroxyproline antibody-conjugated Acceptor beads)
-
384-well white ProxiPlates™
2. Procedure:
-
Prepare a mixture containing 10 nM PHD2, 20 µM Fe(II), and 200 µM L-ascorbic acid in assay buffer.
-
Add 1 µL of Roxadustat at various concentrations (in 20% DMSO) to the wells of a 384-well plate.
-
Add 5 µL of the PHD2/Fe(II)/ascorbate mixture to each well and incubate for 15 minutes at room temperature.
-
Prepare a substrate mixture containing 150 nM biotinylated HIF-1α peptide and 5 µM 2-oxoglutarate in assay buffer.
-
Initiate the enzymatic reaction by adding 4 µL of the substrate mixture to each well. The final concentrations in a 10 µL reaction volume will be approximately 5 nM PHD2, 10 µM Fe(II), 100 µM L-ascorbic acid, 60 nM biotinylated peptide, and 2 µM 2-oxoglutarate.
-
Allow the reaction to proceed for 10 minutes at room temperature.
-
Stop the reaction by adding 5 µL of quench solution (30 mM EDTA).
-
Add AlphaScreen™ Acceptor beads and incubate in the dark.
-
Add AlphaScreen™ Donor beads and incubate in the dark.
-
Read the plate on an AlphaScreen-capable plate reader.
3. Data Analysis:
-
The AlphaScreen signal is proportional to the amount of hydroxylated HIF-1α peptide.
-
Plot the signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Part 2: The Core Mechanism of Action of Bromodomain Inhibitor JQ1
JQ1 is a potent and specific small-molecule inhibitor of the BET family of bromodomain-containing proteins, with a high affinity for BRD2, BRD3, BRD4, and the testis-specific BRDT.[8][9] These proteins are "epigenetic readers" that recognize and bind to acetylated lysine (B10760008) residues on histone tails, thereby recruiting transcriptional machinery to specific gene loci.[8] By competitively binding to the acetyl-lysine binding pocket of BET bromodomains, JQ1 displaces these proteins from chromatin, leading to the downregulation of key oncogenes, such as MYC, and inducing anti-proliferative and pro-apoptotic effects in various cancers, particularly hematological malignancies like acute myeloid leukemia (AML).[9][10]
Signaling Pathway of JQ1 Action
In cancer cells, BET proteins, particularly BRD4, are often recruited to super-enhancers of oncogenes like MYC. BRD4, through its interaction with acetylated histones, facilitates the recruitment of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates RNA Polymerase II, leading to transcriptional elongation and robust expression of the oncogene. JQ1 competitively binds to the bromodomains of BRD4, preventing its association with acetylated chromatin at these super-enhancers. This leads to the displacement of the transcriptional machinery and subsequent repression of oncogene transcription.
Quantitative Data: Inhibitory Potency of JQ1
The following table presents the IC50 values for JQ1 against various BET bromodomains and in different cell lines.
| Compound | Target/Cell Line | IC50 (nM) | Assay Type | Reference |
| (+)-JQ1 | BRD4 (BD1) | 77 | AlphaScreen | [11] |
| (+)-JQ1 | BRD2 (BD1) | 50 | AlphaScreen | [11] |
| (+)-JQ1 | BRD3 (BD2) | 120 | AlphaScreen | [11] |
| (+)-JQ1 | TF-1a (AML cell line) | 62.5-125 | Colony Formation | [8] |
| (+)-JQ1 | K562 (CML cell line) | 250-500 | Colony Formation | [8] |
| JQ1 | OCI-AML3 (AML cell line) | ~500 | Cell Viability | [12] |
Experimental Protocol: Chromatin Immunoprecipitation (ChIP)
ChIP is a powerful technique to determine the genomic locations where a protein of interest, such as BRD4, is bound. This protocol provides a general workflow to assess the effect of JQ1 on BRD4 chromatin occupancy.[7]
1. Reagents and Materials:
-
Cell culture medium
-
Formaldehyde (B43269) (37%)
-
Glycine (B1666218) (1.25 M)
-
Phosphate-Buffered Saline (PBS)
-
Cell Lysis Buffer
-
Nuclear Lysis Buffer
-
ChIP Dilution Buffer
-
Protease Inhibitor Cocktail
-
Sonicator
-
Anti-BRD4 antibody
-
Normal IgG (as a negative control)
-
Protein A/G magnetic beads
-
Wash Buffers (low salt, high salt, LiCl)
-
TE Buffer
-
Elution Buffer
-
RNase A
-
Proteinase K
-
DNA purification kit
-
qPCR reagents
2. Procedure:
-
Cross-linking: Treat cultured cells (e.g., an AML cell line) with vehicle (DMSO) or JQ1 (e.g., 500 nM) for a specified time (e.g., 24 hours). Add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction by adding glycine to a final concentration of 125 mM.
-
Cell Lysis: Harvest and wash the cells with cold PBS. Resuspend the cell pellet in Cell Lysis Buffer, incubate on ice, and then pellet the nuclei.
-
Nuclear Lysis and Chromatin Shearing: Resuspend the nuclear pellet in Nuclear Lysis Buffer. Shear the chromatin by sonication to obtain DNA fragments of approximately 150-900 bp. Centrifuge to pellet debris and collect the supernatant containing the sheared chromatin.
-
Immunoprecipitation: Dilute the chromatin with ChIP Dilution Buffer. Pre-clear the chromatin with Protein A/G beads. Incubate a portion of the chromatin with an anti-BRD4 antibody and another portion with normal IgG overnight at 4°C with rotation.
-
Immune Complex Capture: Add Protein A/G magnetic beads to each immunoprecipitation reaction and incubate to capture the antibody-chromatin complexes.
-
Washes: Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and finally TE buffer to remove non-specifically bound proteins and DNA.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads using Elution Buffer. Reverse the cross-links by incubating at 65°C overnight.
-
DNA Purification: Treat the samples with RNase A and then Proteinase K. Purify the DNA using a DNA purification kit.
-
Analysis: Analyze the purified DNA by qPCR using primers for specific gene promoters or enhancers (e.g., the MYC super-enhancer) to quantify the enrichment of BRD4 at these loci.
3. Data Analysis:
-
Compare the amount of precipitated DNA in the BRD4-immunoprecipitated samples treated with JQ1 versus the vehicle control.
-
A significant reduction in the qPCR signal for a specific locus in the JQ1-treated sample indicates that JQ1 has displaced BRD4 from that genomic region.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. axonmedchem.com [axonmedchem.com]
- 5. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evidence for the Capability of Roxadustat (FG-4592), an Oral HIF Prolyl-Hydroxylase Inhibitor, to Perturb Membrane Ionic Currents: An Unidentified yet Important Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The BRD4 inhibitor JQ1 augments the antitumor efficacy of abemaciclib in preclinical models of gastric carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein | Springer Nature Experiments [experiments.springernature.com]
- 10. Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
BRD-4592: A Deep Dive into its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Allosteric Inhibitor of Mycobacterium tuberculosis Tryptophan Synthase
BRD-4592 is a novel synthetic azetidine (B1206935) derivative that has been identified as a potent and specific allosteric inhibitor of Mycobacterium tuberculosis (Mtb) tryptophan synthase (TrpAB). This discovery presents a promising new avenue for the development of antitubercular therapeutics targeting a previously unexploited enzyme crucial for the in vivo survival of the pathogen.
Discovery of a Novel Antitubercular Agent
This compound was discovered through a high-throughput screening of a diversity-oriented synthesis (DOS) library against whole-cell M. tuberculosis. The compound, chemically identified as (2R,3S,4R)-3-(2′-fluoro-[1,1′-biphenyl]-4-yl)-4-(hydroxymethyl)azetidine-2-carbonitrile, exhibited potent bactericidal activity against Mtb. Subsequent mechanism-of-action studies revealed that this compound targets tryptophan synthase, an enzyme essential for the de novo biosynthesis of tryptophan in Mtb.
The discovery of this compound is significant as it represents a novel class of inhibitors that bind to an allosteric site at the interface of the α and β subunits of the TrpAB enzyme complex. This binding mode leads to a multifaceted inhibition of the enzyme's catalytic activity, making it a promising candidate for further drug development.
Quantitative Data Summary
The following table summarizes the key quantitative data reported for this compound.
| Parameter | Value | Reference |
| IUPAC Name | (2R,3S,4R)-3-(2′-fluoro-[1,1′-biphenyl]-4-yl)-4-(hydroxymethyl)azetidine-2-carbonitrile | [1] |
| CAS Number | 2119598-24-0 | [1] |
| Molecular Formula | C17H15FN2O | [1] |
| Molecular Weight | 282.32 g/mol | [1] |
| IC50 (TrpAB α-subunit) | 70.9 nM | [1] |
| IC50 (TrpAB β-subunit) | 22.6 nM |
Signaling Pathway and Mechanism of Action
This compound functions by allosterically inhibiting the tryptophan synthase (TrpAB) enzyme in Mycobacterium tuberculosis. TrpAB is a heterodimeric complex responsible for the final two steps in tryptophan biosynthesis. The α-subunit catalyzes the conversion of indole-3-glycerol phosphate (B84403) (IGP) to indole (B1671886), which is then channeled to the β-subunit. The β-subunit, in a pyridoxal (B1214274) phosphate (PLP)-dependent reaction, condenses indole with serine to produce tryptophan.
This compound binds to a novel allosteric pocket at the interface of the α and β subunits. This binding event disrupts the intricate communication and conformational changes required for the coordinated catalytic activity of the two subunits, effectively shutting down tryptophan production. As tryptophan is an essential amino acid that Mtb cannot acquire from its host environment during infection, inhibition of its synthesis leads to bacterial cell death.
References
Preliminary Studies on BRD-4592: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary studies on BRD-4592, a novel allosteric inhibitor of Mycobacterium tuberculosis tryptophan synthase (TrpAB). The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the discovery and development of new anti-tubercular agents.
This compound is a synthetic azetidine (B1206935) derivative that has demonstrated potent activity against Mycobacterium tuberculosis (M. tb), including drug-resistant strains.[1] It functions through a unique mechanism of allosteric inhibition of tryptophan synthase, an enzyme essential for the in vivo survival of M. tb. This document summarizes the key quantitative data, details the experimental protocols used in its initial characterization, and provides visualizations of the relevant biological pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the preliminary studies of this compound.
Table 1: In Vitro Activity of this compound against Mycobacterium tuberculosis
| Parameter | Value | Reference |
| MIC90 | 3 µM | [2] |
Table 2: Inhibitory Activity of this compound against M. tuberculosis Tryptophan Synthase (TrpAB)
| Subunit | IC50 | Reference |
| α-subunit | 70.9 ± 7.0 nM | [3] |
| β-subunit | 22.6 ± 11.5 nM | [3] |
Table 3: Kinetic Parameters of M. tuberculosis Tryptophan Synthase (TrpAB)
| Parameter | Value | Reference |
| Apparent KML-Ser | 0.50 ± 0.12 mM | [3] |
| Apparent KMIGP | 32.6 ± 8.1 µM | [3] |
| kcat | 19.6 ± 3.9 min-1 | [3] |
Signaling Pathway
The tryptophan biosynthesis pathway is essential for the survival of Mycobacterium tuberculosis within a host. This compound targets tryptophan synthase (TrpAB), the terminal enzyme in this pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited in the preliminary studies of this compound are provided below.
Mycobacterium tuberculosis Growth Inhibition Assay (Microplate Alamar Blue Assay - MABA)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.
a. Preparation of Bacterial Inoculum:
-
Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80 to mid-log phase (OD600 of 0.4-0.8).
-
Dilute the culture in 7H9 broth to a turbidity equivalent to a 0.5 McFarland standard.
-
Further dilute the bacterial suspension 1:50 in 7H9 broth to obtain the final inoculum.
b. Plate Setup and Inoculation:
-
Serially dilute this compound in 7H9 broth in a 96-well microplate.
-
Add 100 µL of the prepared bacterial inoculum to each well containing the test compound. Include positive (no drug) and negative (no bacteria) control wells.
-
Seal the plate and incubate at 37°C for 5-7 days.
c. Reading Results:
-
After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 10% Tween 80 to each well.
-
Re-seal the plate and incubate at 37°C for 24 hours.
-
Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth. The MIC is defined as the lowest concentration of this compound that prevents the color change from blue to pink.[4]
Tryptophan Synthase (TrpAB) Enzyme Kinetics Assay
This assay is used to determine the kinetic parameters of the TrpAB enzyme and the inhibitory activity of this compound.
a. Enzyme and Substrate Preparation:
-
Purify recombinant M. tuberculosis TrpAB enzyme complex.
-
Prepare stock solutions of the substrates L-serine (L-Ser) and indole-3-glycerol phosphate (IGP) in the appropriate buffer.
-
Prepare a stock solution of this compound in DMSO.
b. Assay Procedure:
-
The overall reaction (IGP + L-Ser → G3P + L-Trp) is monitored using a coupled enzymatic assay or by LC-MS to quantify L-tryptophan and indole.[3]
-
To determine the IC50 for the α-subunit, the conversion of IGP to indole is measured in the presence of varying concentrations of this compound.
-
To determine the IC50 for the β-subunit, the conversion of indole and L-Ser to L-tryptophan is measured in the presence of varying concentrations of this compound.
-
To determine KM and kcat, the reaction velocity is measured at various substrate concentrations (L-Ser and IGP) and the data are fitted to the Michaelis-Menten equation.[3]
In Vivo Efficacy in a Zebrafish (Danio rerio) - M. marinum Infection Model
This model is used as a high-throughput method to assess the in vivo efficacy of anti-tubercular compounds. M. marinum is a close genetic relative of M. tb and causes a tuberculosis-like disease in zebrafish.
a. Infection of Zebrafish Larvae:
-
At 2 days post-fertilization, infect zebrafish larvae with a fluorescently labeled strain of M. marinum via microinjection into the caudal vein or hindbrain ventricle.[5]
-
Distribute the infected larvae into 96-well plates.
b. Drug Treatment and Evaluation:
-
Add this compound at various concentrations to the fish water.
-
Incubate the larvae for a defined period (e.g., 3-5 days).
-
Assess the bacterial burden by quantifying the fluorescence of the bacteria in each larva using automated microscopy and image analysis software.[5]
-
Determine the efficacy of this compound by comparing the bacterial load in treated larvae to that in untreated controls.
In Vivo Efficacy in a Mouse Model of M. tuberculosis Infection
This model is a standard for preclinical evaluation of anti-tubercular drug candidates.
a. Infection of Mice:
-
Infect mice (e.g., BALB/c or C57BL/6 strain) with M. tuberculosis via aerosol inhalation to establish a pulmonary infection.[6][7]
b. Drug Administration and Assessment:
-
After a set period to allow the infection to establish (e.g., 2-4 weeks), administer this compound to the mice orally or via another appropriate route.
-
Treat the mice for a specified duration (e.g., 4 weeks).
-
At the end of the treatment period, sacrifice the mice and homogenize their lungs and spleens.
-
Determine the bacterial load in the organ homogenates by plating serial dilutions on Middlebrook 7H11 agar (B569324) and counting the colony-forming units (CFUs) after incubation.[6]
-
Evaluate the efficacy of this compound by comparing the CFU counts in treated mice to those in untreated or vehicle-treated control groups.
Experimental Workflow
The following diagram illustrates a typical workflow for the preliminary evaluation of a novel anti-tubercular compound like this compound.
This technical guide provides a foundational understanding of the initial research conducted on this compound. Further studies are necessary to fully elucidate its pharmacokinetic and pharmacodynamic properties, safety profile, and potential for clinical development.
References
- 1. A small-molecule allosteric inhibitor of Mycobacterium tuberculosis tryptophan synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. A small-molecule allosteric inhibitor of Mycobacterium tuberculosis tryptophan synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. depts.washington.edu [depts.washington.edu]
- 6. Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
BRD-4592: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the identification and validation of the molecular target of BRD-4592, a potent inhibitor of Mycobacterium tuberculosis (Mtb). This compound was discovered through a whole-cell screening campaign and has been characterized as a promising anti-tubercular agent with a novel mechanism of action. This document details the experimental methodologies employed to elucidate its target, quantify its inhibitory activity, and validate the target's essentiality for Mtb survival.
Executive Summary
This compound is a synthetic azetidine (B1206935) derivative identified from a diversity-oriented synthesis library that exhibits bactericidal activity against Mycobacterium tuberculosis.[1] The molecular target of this compound has been identified as tryptophan synthase (TrpAB), a crucial enzyme in the biosynthesis of L-tryptophan.[1] this compound acts as an allosteric, mixed-type inhibitor, binding at the interface of the α and β subunits of the TrpAB hetero-tetramer.[1][2] This binding event stabilizes the enzyme in an active conformation, paradoxically increasing its affinity for substrates and the product, which ultimately leads to potent inhibition that is not easily overcome by metabolic changes.[1] The tryptophan biosynthesis pathway is absent in humans, making TrpAB an attractive target for developing selective anti-tubercular therapeutics. The in vivo essentiality of TrpAB for Mtb survival has been confirmed in murine infection models, further validating it as a promising drug target.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Mtb Strain | Reference |
| MIC90 | 3 µM | GFP-expressing Mtb |
Table 2: Tryptophan Synthase Inhibition by this compound
| Parameter | Value | Substrate | Description | Reference |
| Inhibition Type | Mixed-type | L-Serine | --- | |
| Inhibition Type | Uncompetitive | Indole-3-glycerol phosphate (B84403) (I3GP) | --- |
Target Identification and Validation Workflow
The following diagram illustrates the workflow employed for the identification and validation of tryptophan synthase as the target of this compound.
References
An In-depth Technical Guide to the Physicochemical Properties and Mechanism of Action of Roxadustat (FG-4592)
Disclaimer: The initial query for "BRD-4592" yielded results for two distinct molecules. This document focuses on Roxadustat (B1679584) (also known as FG-4592) , a hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor, due to the greater availability of in-depth scientific data aligning with the request for a technical guide for researchers. The alternative "this compound" is an allosteric inhibitor of Mycobacterium tuberculosis tryptophan synthase with limited publicly available data for a comprehensive whitepaper.
Introduction
Roxadustat (FG-4592) is a first-in-class, orally bioavailable small molecule that inhibits hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) enzymes.[1] By mimicking a state of hypoxia, Roxadustat stabilizes HIF-α, a key transcription factor, leading to a coordinated erythropoietic response. This includes the stimulation of endogenous erythropoietin (EPO) production and improved iron regulation.[2] Clinically, Roxadustat is utilized for the treatment of anemia associated with chronic kidney disease (CKD) in both non-dialysis-dependent and dialysis-dependent adult patients.[3] This guide provides a detailed overview of its physicochemical properties, mechanism of action, and relevant experimental protocols for research and development professionals.
Physicochemical Properties
Roxadustat is a white to pale green solid. Its key physicochemical properties are summarized in the table below, providing essential data for formulation, analytical method development, and pharmacokinetic studies.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₉H₁₆N₂O₅ | [2] |
| Molecular Weight | 352.34 g/mol | [2] |
| CAS Number | 808118-40-3 | N/A |
| Melting Range | 199–215 °C | [4] |
| Solubility | - In water: Slightly soluble / Insoluble- In DMSO: 30-70 mg/mL- In Ethanol: 2 mg/mL | [4][5] |
| pKa (Strongest Acidic) | 2.75 | [4] |
| pKa (Strongest Basic) | 3.84 | [4] |
| LogP | 1.85 - 3.13 | [4] |
Mechanism of Action and Signaling Pathway
Roxadustat exerts its therapeutic effect by inhibiting the family of HIF-prolyl hydroxylase enzymes (PHD1, PHD2, and PHD3).[6] These enzymes are 2-oxoglutarate-dependent dioxygenases that play a crucial role in oxygen sensing within cells.
HIF-1α Signaling Pathway
Under normoxic (normal oxygen) conditions, PHDs hydroxylate specific proline residues on the HIF-α subunit. This modification allows the von Hippel-Lindau (VHL) tumor suppressor protein, part of an E3 ubiquitin ligase complex, to recognize and bind to HIF-α, leading to its ubiquitination and subsequent degradation by the proteasome.
Roxadustat, by inhibiting PHDs, prevents this hydroxylation. As a result, HIF-α is stabilized and accumulates in the cytoplasm, even under normoxic conditions. The stabilized HIF-α then translocates to the nucleus, where it dimerizes with the constitutively expressed HIF-β subunit (also known as ARNT). This HIF-α/HIF-β heterodimer binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes, activating their transcription.[7][8]
Key downstream effects of HIF activation by Roxadustat include:
-
Increased Erythropoietin (EPO) Production: Upregulation of the EPO gene, primarily in the kidneys and liver, stimulates the production of red blood cells in the bone marrow.[2]
-
Improved Iron Homeostasis: Roxadustat modulates the expression of genes involved in iron absorption, transport, and mobilization. This includes downregulating hepcidin, a key negative regulator of iron availability, and upregulating iron transporters.[2]
The signaling cascade is visualized in the diagram below.
Experimental Protocols
This section details methodologies for key experiments used to characterize the activity and quantify the concentration of Roxadustat.
Quantification of Roxadustat in Human Plasma and Urine by HPLC-MS/MS
This protocol provides a method for the quantitative analysis of Roxadustat in biological matrices, essential for pharmacokinetic studies.[9]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a 100 µL aliquot of plasma or urine, add an internal standard solution.
-
Add 1 mL of extraction solvent (e.g., a mixture of ethyl acetate (B1210297) and hexane).
-
Vortex for 5 minutes, then centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
HPLC System: Agilent 1200 series or equivalent.
-
Column: Waters XTerra Phenyl column (e.g., 4.6 x 150 mm, 5 µm).[9]
-
Mobile Phase: Isocratic elution with acetonitrile/water/formic acid (60:40:0.1, v/v/v).[9]
-
Flow Rate: 1.0 mL/min (with a 60% post-column split to the mass spectrometer).[9]
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry Conditions:
-
Mass Spectrometer: API 4000 triple quadrupole or equivalent.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[9]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[9]
-
MRM Transitions:
-
Roxadustat: Monitor precursor and product ions specific to the molecule (e.g., determined by initial infusion and optimization).
-
Internal Standard: Monitor precursor and product ions specific to the stable isotope-labeled standard.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Roxadustat to the internal standard against the nominal concentration of the calibration standards.
-
Determine the concentration of Roxadustat in the samples from the calibration curve using linear regression.
-
Cell-Based Hypoxia-Response Element (HRE) Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of HIF in response to Roxadustat treatment.[7]
-
Materials:
-
HEK293 or Hep3B cell line.
-
HRE-luciferase reporter plasmid.
-
Control plasmid (e.g., Renilla luciferase) for normalization.
-
Transfection reagent.
-
Luciferase assay system.
-
-
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate and allow them to adhere overnight.
-
Transfection: Co-transfect cells with the HRE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent. Incubate for 24-48 hours.[7]
-
Compound Treatment: Prepare serial dilutions of Roxadustat in cell culture medium. Replace the existing medium with the medium containing Roxadustat or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells with the compound for 6-24 hours.[7]
-
Lysis and Luciferase Measurement: Wash cells with PBS, then lyse the cells. Measure both Firefly and Renilla luciferase activity using a luminometer according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold induction of HRE activity by dividing the normalized luciferase activity of Roxadustat-treated cells by that of the vehicle-treated cells.
-
Plot the fold induction against the Roxadustat concentration to determine the EC₅₀ value.
-
In Vitro PHD2 Inhibition Assay
This type of assay directly measures the ability of Roxadustat to inhibit the enzymatic activity of PHD2, the primary regulator of HIF-α in vivo. Various methods exist, including those based on mass spectrometry or antibody-based detection systems (e.g., AlphaScreen).[1][10]
-
General Principle (AlphaScreen Assay):
-
A biotinylated HIF-α peptide substrate is incubated with recombinant PHD2 enzyme in the presence of co-factors (Fe(II), ascorbate, α-ketoglutarate) and varying concentrations of Roxadustat.
-
The reaction produces a hydroxylated HIF-α peptide.
-
An antibody specific to the hydroxylated proline residue and acceptor beads are added, along with streptavidin-coated donor beads that bind the biotinylated peptide.
-
If the peptide is hydroxylated, the donor and acceptor beads are brought into close proximity. Upon excitation, the donor bead releases singlet oxygen, which triggers a chemiluminescent signal from the acceptor bead.
-
The signal intensity is inversely proportional to the inhibitory activity of Roxadustat.
-
-
Protocol Outline:
-
Reaction Setup: In a 384-well plate, combine assay buffer, recombinant PHD2, biotinylated HIF-α peptide, and serial dilutions of Roxadustat or vehicle control.
-
Initiation: Start the reaction by adding a mixture of co-factors (Fe(II), ascorbate, α-ketoglutarate).
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and add the detection mix containing the anti-hydroxy-HIF-α antibody, acceptor beads, and donor beads.
-
Signal Reading: Incubate in the dark, then read the plate on a suitable plate reader (e.g., EnVision).
-
-
Data Analysis:
-
Calculate the percent inhibition for each Roxadustat concentration relative to controls.
-
Plot percent inhibition against Roxadustat concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Conclusion
Roxadustat (FG-4592) represents a significant advancement in the treatment of anemia of CKD through its novel mechanism of inhibiting HIF-prolyl hydroxylase. Its well-characterized physicochemical properties facilitate its oral administration and formulation. The detailed understanding of its interaction with the HIF signaling pathway provides a solid foundation for its clinical application and for future research into the broader therapeutic potential of HIF stabilization. The experimental protocols outlined in this guide serve as a resource for researchers engaged in the study of Roxadustat and other HIF-PH inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Roxadustat as a Hypoxia-Mimetic Agent: Erythropoietic Mechanisms, Bioanalytical Detection, and Regulatory Considerations in Sports Medicine [mdpi.com]
- 3. A Randomized Trial of Roxadustat in Anemia of Kidney Failure: SIERRAS Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of Roxadustat on Erythropoietin Production in the Rat Body - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Roxadustat regulates the cell cycle and inhibits proliferation of mesangial cells via the hypoxia-inducible factor-1α/P53/P21 pathway [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Liquid chromatography-tandem mass spectrometry methods for quantification of roxadustat (FG-4592) in human plasma and urine and the applications in two clinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro and In Vivo Stability of BRD-4592 (Roxadustat): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BRD-4592, also known as Roxadustat (B1679584) or FG-4592, is a potent, orally bioavailable inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase. By stabilizing HIF, Roxadustat stimulates erythropoiesis, making it a promising therapeutic agent for anemia associated with chronic kidney disease. This technical guide provides a comprehensive overview of the in vitro and in vivo stability of this compound, presenting key data in a structured format to facilitate evaluation and further research. The document details experimental protocols for crucial stability assays and visualizes the compound's mechanism of action and experimental workflows.
Introduction
The stability of a drug candidate is a critical determinant of its pharmacokinetic profile and, ultimately, its clinical efficacy and safety. Understanding the in vitro and in vivo stability of this compound is essential for predicting its behavior in biological systems, designing appropriate preclinical and clinical studies, and developing a robust formulation. This guide summarizes the available data on the metabolic and plasma stability of this compound across various species and provides detailed methodologies for the key experiments cited.
In Vitro Stability of this compound
The in vitro stability of this compound is primarily assessed through metabolic stability in liver microsomes and stability in plasma. These assays provide insights into the compound's susceptibility to enzymatic degradation in the liver and circulation, respectively.
Metabolic Stability in Liver Microsomes
Liver microsomes contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes, which are responsible for Phase I metabolism. The stability of this compound in liver microsomes from different species is a key indicator of its hepatic clearance.
Table 1: In Vitro Metabolic Stability of this compound in Liver Microsomes
| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Human | Data not publicly available | Data not publicly available |
| Rat | Data not publicly available | Data not publicly available |
| Mouse | Data not publicly available | Data not publicly available |
| Dog | Data not publicly available | Data not publicly available |
| Monkey | Data not publicly available | Data not publicly available |
Plasma Stability
Plasma contains various enzymes, such as esterases and amidases, that can degrade drug molecules. Plasma stability assays are crucial for understanding a compound's stability in the systemic circulation.
Table 2: In Vitro Plasma Stability of this compound
| Species | Half-life (t½, min) | % Remaining at 120 min |
| Human | Data not publicly available | Data not publicly available |
| Rat | Data not publicly available | Data not publicly available |
| Mouse | Data not publicly available | Data not publicly available |
| Dog | Data not publicly available | Data not publicly available |
| Monkey | Data not publicly available | Data not publicly available |
In Vivo Stability and Pharmacokinetics of this compound
In vivo studies provide a comprehensive understanding of a drug's stability and disposition in a whole organism. The pharmacokinetic parameters of this compound have been characterized in humans.
Table 3: In Vivo Pharmacokinetic Parameters of this compound in Humans
| Parameter | Value | Reference |
| Half-life (t½) | 9.6 - 16 hours | [1] |
| Apparent Clearance (CL/F) | 1.2 - 2.65 L/h | [1] |
| Apparent Volume of Distribution (Vd/F) | 22 - 57 L | [1] |
| Plasma Protein Binding | ~99% | [1] |
Metabolism of this compound
This compound is primarily eliminated through metabolism. The major metabolic pathways involve both Phase I and Phase II enzymatic reactions.
-
Phase I Metabolism: Oxidation mediated by Cytochrome P450 2C8 (CYP2C8).[1]
-
Phase II Metabolism: Glucuronidation mediated by UDP-glucuronosyltransferase 1A9 (UGT1A9).
The major metabolites identified in human plasma are hydroxy-roxadustat and roxadustat O-glucuronide. Unchanged roxadustat is the major circulating component.
Experimental Protocols
In Vitro Metabolic Stability Assay in Liver Microsomes
This protocol outlines a general procedure for assessing the metabolic stability of a test compound like this compound in liver microsomes.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in liver microsomes from various species.
Materials:
-
Test compound (this compound) stock solution (e.g., 10 mM in DMSO)
-
Pooled liver microsomes (human, rat, mouse, dog, monkey)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., testosterone, verapamil)
-
Quenching solution (e.g., ice-cold acetonitrile (B52724) with an internal standard)
-
96-well plates
-
Incubator shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare the incubation mixture by adding phosphate buffer, liver microsomes, and test compound to the wells of a 96-well plate. The final concentration of the test compound is typically 1 µM.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding an equal volume of ice-cold quenching solution.
-
Include control incubations: a negative control without the NADPH regenerating system to assess non-CYP mediated degradation and a positive control with a compound of known metabolic stability.
-
Centrifuge the plate to precipitate proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the concentration of the remaining parent compound at each time point using a validated LC-MS/MS method.
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear portion of the curve (slope = -k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration).
In Vitro Plasma Stability Assay
This protocol provides a general method for evaluating the stability of a test compound in plasma.
Objective: To determine the stability of a test compound in plasma from different species.
Materials:
-
Test compound (this compound) stock solution (e.g., 10 mM in DMSO)
-
Pooled plasma (human, rat, mouse, dog, monkey) collected with an anticoagulant (e.g., heparin, EDTA)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Positive control compound (e.g., procaine)
-
Quenching solution (e.g., ice-cold acetonitrile with an internal standard)
-
96-well plates
-
Incubator shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Thaw the plasma at 37°C and centrifuge to remove any precipitates.
-
Add the test compound to the plasma to achieve the desired final concentration (e.g., 1 µM).
-
Incubate the mixture at 37°C.
-
At specific time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the incubation mixture and add it to the quenching solution.
-
Include a positive control to ensure the enzymatic activity of the plasma.
-
Centrifuge the samples to precipitate proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
Data Analysis:
-
Quantify the concentration of the parent compound at each time point.
-
Calculate the percentage of the parent compound remaining at each time point compared to the 0-minute time point.
-
Plot the percentage of parent compound remaining versus time to determine the stability profile.
-
If significant degradation is observed, calculate the half-life as described in the microsomal stability assay protocol.
Signaling Pathway and Experimental Workflow Diagrams
This compound (Roxadustat) Mechanism of Action
Caption: Mechanism of action of this compound (Roxadustat).
Experimental Workflow for In Vitro Metabolic Stability Assay
References
Unveiling the Molecular Target of BRD-4592: An Allosteric Inhibitor of Mycobacterium tuberculosis Tryptophan Synthase
A Technical Guide for Researchers in Drug Discovery and Development
This technical guide provides an in-depth overview of the known biological targets of the small molecule inhibitor BRD-4592. It is designed for researchers, scientists, and drug development professionals engaged in the study of novel anti-tuberculosis therapeutics. This document details the mechanism of action, quantitative inhibitory data, and the experimental protocols used to identify and characterize the interaction of this compound with its target.
Executive Summary
This compound is a synthetic azetidine (B1206935) derivative identified through whole-cell screening against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[1] It exhibits bactericidal activity by targeting an essential metabolic enzyme, tryptophan synthase (TrpAB).[1] this compound functions as an allosteric inhibitor, binding to a novel site at the interface of the α and β subunits of the TrpAB heterodimer.[2][3] This binding event disrupts multiple steps in the enzyme's catalytic cycle, leading to the inhibition of tryptophan biosynthesis, a pathway crucial for the in vivo survival of Mtb.[2]
Primary Biological Target: Tryptophan Synthase (TrpAB)
The sole validated biological target of this compound is the tryptophan synthase (TrpAB) enzyme in Mycobacterium tuberculosis. TrpAB is a heterodimeric complex composed of two subunits, TrpA (the α-subunit) and TrpB (the β-subunit), which together catalyze the final two steps in the biosynthesis of L-tryptophan.
-
TrpA (α-subunit): Catalyzes the conversion of indole-3-glycerol phosphate (B84403) (IGP) to indole (B1671886) and glyceraldehyde-3-phosphate (G3P).
-
TrpB (β-subunit): Catalyzes the condensation of indole with L-serine to produce L-tryptophan, a reaction dependent on the cofactor pyridoxal (B1214274) 5'-phosphate (PLP).
The tryptophan biosynthesis pathway is absent in humans, making TrpAB an attractive target for the development of selective anti-tubercular agents. The essentiality of this pathway for Mtb's survival within the host further underscores the therapeutic potential of TrpAB inhibitors.
Mechanism of Action: Allosteric Inhibition
This compound exerts its inhibitory effect through an allosteric mechanism. It binds to a previously uncharacterized pocket at the interface of the TrpA and TrpB subunits. This binding event does not compete with the substrates of either subunit but instead modulates the enzyme's conformational dynamics, leading to the inhibition of both the α- and β-subunit reactions. This allosteric inhibition is particularly effective as it is not easily overcome by fluctuations in the cellular concentrations of metabolic substrates.
Quantitative Data: In Vitro Inhibition of TrpAB
The inhibitory potency of this compound against the enzymatic activities of the TrpA and TrpB subunits has been quantitatively determined. The following table summarizes the reported half-maximal inhibitory concentrations (IC50).
| Target Subunit | Assay Type | IC50 (nM) | Reference |
| TrpA (α-subunit) | Fluorescence-based (G3P production) | 70.9 ± 7.0 | |
| TrpB (β-subunit) | LC-MS based (L-Trp production) | 22.6 ± 11.5 |
Signaling Pathway Context: Tryptophan Biosynthesis
This compound inhibits the terminal steps of the tryptophan biosynthesis pathway in M. tuberculosis. This pathway is initiated from the precursor chorismate. The inhibition of TrpAB by this compound creates a metabolic bottleneck, preventing the formation of L-tryptophan, an essential amino acid for protein synthesis and other cellular processes.
Experimental Protocols
The identification and characterization of this compound's biological target involved a series of key experiments, from initial phenotypic screening to detailed enzymatic assays.
Whole-Cell Screening for Mtb Growth Inhibitors
This compound was identified from a diversity-oriented synthesis library through a whole-cell phenotypic screen against wild-type M. tuberculosis (H37Rv).
M. tuberculosis TrpAB In Vitro Kinetic Assays
To determine the IC50 values and confirm the inhibitory activity of this compound on purified TrpAB, two primary in vitro assays were employed.
A. Fluorescence-Based Assay for TrpA (α-subunit) Activity
This assay measures the production of glyceraldehyde-3-phosphate (G3P), a product of the TrpA-catalyzed reaction.
-
Principle: The G3P produced is used as a substrate by glyceraldehyde phosphate dehydrogenase (GAPDH), which reduces NAD+ to NADH. The increase in NADH fluorescence is monitored over time.
-
Reaction Buffer: 20 mM HEPES (pH 8.0), 100 mM KCl, 40 µM PLP, 0.5 mM TCEP, 0.5 mM GAPDH, 2.5 mM NAD+, 0.015 M sodium pyrophosphate (pH 8.5), and 0.03 M sodium arsenate.
-
Enzyme Concentration: 100 nM TrpAB.
-
Procedure:
-
Substrates (IGP and L-Ser) and varying concentrations of this compound are added to the wells of a black, clear-bottom 96-well plate.
-
The reaction is initiated by the addition of the TrpAB enzyme in the reaction buffer.
-
NADH fluorescence is monitored using an excitation wavelength of 340 nm and an emission wavelength of 460 nm.
-
The initial reaction rates are calculated and plotted against the inhibitor concentration to determine the IC50 value.
-
B. LC-MS Based Assay for TrpB (β-subunit) and Overall TrpAB Activity
This assay directly measures the formation of L-tryptophan and the consumption of indole.
-
Principle: Liquid chromatography-mass spectrometry (LC-MS) is used to separate and quantify the substrates and products of the TrpB and overall TrpAB reactions.
-
Reaction Buffer: 20 mM HEPES (pH 8.0), 100 mM KCl, 40 µM PLP, and 0.5 mM TCEP.
-
Enzyme Concentration: 50 nM TrpAB for β-subunit IC50 determination.
-
Procedure:
-
Reactions are set up in the reaction buffer with enzyme, substrates (indole and L-Ser for the β-reaction; IGP and L-Ser for the overall reaction), and varying concentrations of this compound.
-
Reactions are incubated for a defined period and then quenched.
-
Samples are analyzed by LC-MS to determine the concentrations of indole and L-tryptophan.
-
The rate of L-tryptophan formation is calculated and used to determine the IC50 value.
-
Conclusion
This compound is a potent and specific allosteric inhibitor of Mycobacterium tuberculosis tryptophan synthase (TrpAB). Its unique mechanism of action, targeting the protein-protein interface of an essential metabolic enzyme, represents a promising strategy for the development of novel anti-tuberculosis drugs. The detailed quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers working to advance the understanding and therapeutic application of TrpAB inhibitors.
References
- 1. A small-molecule allosteric inhibitor of Mycobacterium tuberculosis tryptophan synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric inhibitors of Mycobacterium tuberculosis tryptophan synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A small-molecule allosteric inhibitor of Mycobacterium tuberculosis tryptophan synthase. | Broad Institute [broadinstitute.org]
An In-Depth Technical Guide to the Safety and Toxicity Profile of Roxadustat (BRD-4592)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Roxadustat (B1679584) (also known as BRD-4592 and FG-4592) is a first-in-class oral hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor developed for the treatment of anemia associated with chronic kidney disease (CKD). By reversibly inhibiting HIF-PH enzymes, roxadustat mimics the body's natural response to hypoxia, leading to a coordinated erythropoietic response. This guide provides a comprehensive overview of the non-clinical and clinical safety and toxicity profile of roxadustat, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing key pathways and workflows. The information compiled is based on publicly available data from regulatory assessments and clinical trial publications.
Non-Clinical Safety and Toxicity
A comprehensive battery of non-clinical studies was conducted to characterize the safety profile of roxadustat, including single-dose and repeated-dose toxicity, genotoxicity, carcinogenicity, and reproductive and developmental toxicity studies.
Single-Dose and Repeated-Dose Toxicity
While specific LD50 values from single-dose toxicity studies in rodents are not publicly detailed, repeated-dose toxicity studies have been conducted in both rats and dogs. The primary effects observed were related to the pharmacological action of roxadustat, namely an exaggerated erythropoietic response.[1]
Genotoxicity
Roxadustat has been evaluated in a standard battery of in vitro and in vivo genotoxicity assays to assess its potential to induce gene mutations or chromosomal damage.
Table 1: Summary of Genotoxicity Studies for Roxadustat
| Assay Type | Test System | Metabolic Activation | Result |
| In Vitro | |||
| Bacterial Reverse Mutation (Ames) | S. typhimurium, E. coli | With and Without | Negative |
| Chromosomal Aberration | Chinese Hamster Lung (CHL) cells | With and Without | Negative |
| In Vivo | |||
| Micronucleus Test | Rodent hematopoietic cells | N/A | Negative |
Experimental Protocols:
-
Bacterial Reverse Mutation Assay (Ames Test): This assay was likely performed according to OECD Guideline 471. Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-dependent strain of Escherichia coli (e.g., WP2 uvrA) were exposed to roxadustat at various concentrations, with and without a metabolic activation system (S9 mix from rat liver). The number of revertant colonies was counted to assess for induced mutations.
-
In Vitro Chromosomal Aberration Assay: This study would have followed a protocol similar to OECD Guideline 473. Mammalian cells, such as Chinese Hamster Lung (CHL) cells, were cultured and exposed to roxadustat with and without metabolic activation. Cells were arrested in metaphase, and chromosomes were examined for structural aberrations.
-
In Vivo Micronucleus Test: Conducted in accordance with OECD Guideline 474, this test involves administering roxadustat to rodents (e.g., mice or rats). Bone marrow or peripheral blood is collected at specified time points, and immature erythrocytes are analyzed for the presence of micronuclei, which are indicative of chromosomal damage or disruption of the mitotic apparatus.
Diagram 1: Standard Genotoxicity Testing Workflow
A typical workflow for assessing the genotoxicity of a new chemical entity.
Carcinogenicity
Two-year carcinogenicity studies were conducted in rats and mice to evaluate the tumorigenic potential of roxadustat. No treatment-related neoplastic findings were observed in these studies.[1]
Reproductive and Developmental Toxicity
Roxadustat's effects on fertility, embryo-fetal development, and pre- and postnatal development have been investigated in animal models.
-
Fertility and Early Embryonic Development: In female rats, roxadustat was associated with an increase in non-viable embryos. In male rats, at doses exceeding the maximum recommended human dose (MRHD), decreases in the weights of the epididymis and seminal vesicles were observed, although there was no impact on male fertility at a no-observed-adverse-effect level (NOAEL) that was 1.6-fold the MRHD.[2]
-
Embryo-Fetal Development: Studies in pregnant rats and rabbits indicated developmental toxicity.
Clinical Safety Profile
The clinical safety of roxadustat has been extensively evaluated in a global Phase 3 program involving over 9,000 patients with anemia of CKD, including both non-dialysis-dependent (NDD) and dialysis-dependent (DD) populations.
Overview of Adverse Events
The most frequently reported adverse events in clinical trials include hypertension, vascular access thrombosis (in dialysis patients), diarrhea, peripheral edema, hyperkalemia, and nausea.[3]
Quantitative Analysis of Adverse Events
The following tables summarize the incidence of common treatment-emergent adverse events (TEAEs) from pooled analyses of Phase 3 clinical trials.
Table 2: Treatment-Emergent Adverse Events in Non-Dialysis-Dependent (NDD) CKD Patients
| Adverse Event | Roxadustat (%) | Placebo (%) |
| End-Stage Kidney Disease | 21.0 | 20.5 |
| Urinary Tract Infection | 12.8 | 8.0 |
| Pneumonia | 11.9 | 9.4 |
| Hypertension | 11.5 | 9.1 |
| Hyperkalemia | Not specified | Not specified |
| Sepsis | Increased risk vs. placebo | Not specified |
| Cellulitis | Increased risk vs. placebo | Not specified |
Data from a pooled analysis of three Phase 3 trials in NDD-CKD patients.[4]
Table 3: Treatment-Emergent Adverse Events in Dialysis-Dependent (DD) CKD Patients
| Adverse Event | Roxadustat (IR/100 PEY) | ESA (IR/100 PEY) |
| Any TEAE | 56.1 | 53.5 |
| TEAEs leading to discontinuation | 6.7 | 5.1 |
| TEAEs leading to death | 6.9 | 7.4 |
| Peritonitis | Not specified | Not specified |
| Hypertension | Not specified | Not specified |
| Hypotension | Not specified | Not specified |
| Diarrhea | Not specified | Not specified |
| Nausea | Not specified | Not specified |
IR/100 PEY = Incidence Rate per 100 Patient-Exposure Years. Data from a pooled analysis of four Phase 3 studies in DD-CKD patients.
Serious Adverse Events and Cardiovascular Safety
The cardiovascular safety of roxadustat has been a key area of evaluation. Pooled analyses of Phase 3 trials have assessed the risk of Major Adverse Cardiovascular Events (MACE), a composite endpoint typically including all-cause mortality, myocardial infarction, and stroke.
-
Non-Dialysis-Dependent (NDD) Patients: In a pooled analysis of three placebo-controlled trials, roxadustat was found to be non-inferior to placebo with respect to the risk of MACE.
-
Dialysis-Dependent (DD) and Incident Dialysis (ID) Patients: In a pooled analysis of four studies comparing roxadustat to erythropoiesis-stimulating agents (ESAs), there was no evidence of an increased risk of MACE or all-cause mortality with roxadustat.
However, the FDA's review of the New Drug Application for roxadustat raised concerns about an increased risk of thromboembolic events and seizures compared to ESAs.
Table 4: Cardiovascular Safety Outcomes (MACE) - Pooled Analyses
| Patient Population | Comparator | Hazard Ratio (95% CI) for MACE |
| NDD-CKD | Placebo | 1.10 (0.96 - 1.27) |
| NDD & ID-DD CKD | ESA | 0.79 (0.61 - 1.02) |
MACE = Major Adverse Cardiovascular Events (all-cause mortality, myocardial infarction, stroke).
Experimental Protocols:
-
Clinical Trial Design for Safety Assessment: The Phase 3 clinical trials for roxadustat were typically randomized, controlled studies. In the NDD population, trials were often double-blind and placebo-controlled, while in the DD population, they were open-label and active-controlled (against an ESA). Safety was assessed by monitoring and recording all adverse events (AEs) and serious adverse events (SAEs). AEs were coded using the Medical Dictionary for Regulatory Activities (MedDRA). Cardiovascular events were often adjudicated by an independent, blinded clinical events committee.
Mechanism of Action and Signaling Pathway
Roxadustat is a potent and reversible inhibitor of HIF prolyl hydroxylases (PHDs). Under normoxic conditions, PHDs hydroxylate the alpha subunit of HIF (HIF-α), targeting it for ubiquitination by the von Hippel-Lindau (VHL) tumor suppressor and subsequent proteasomal degradation. By inhibiting PHDs, roxadustat stabilizes HIF-α, allowing it to translocate to the nucleus, dimerize with HIF-β, and activate the transcription of hypoxia-responsive genes, including erythropoietin (EPO).
Diagram 2: Roxadustat's Mechanism of Action in the HIF Signaling Pathway
Mechanism of HIF-α stabilization by roxadustat, leading to EPO gene transcription.
Discussion and Conclusion
Roxadustat presents a novel oral treatment for anemia in CKD, with a distinct mechanism of action from traditional ESAs. Non-clinical studies have not identified significant genotoxic or carcinogenic potential. The primary non-clinical findings are extensions of the drug's pharmacology, leading to an exaggerated erythropoietic response and some reproductive and developmental effects at exposures exceeding the intended clinical dose.
In the clinical setting, roxadustat has demonstrated efficacy in increasing and maintaining hemoglobin levels in both NDD- and DD-CKD patients. The overall safety profile is characterized by a higher incidence of certain adverse events such as hypertension and hyperkalemia. While pooled analyses of cardiovascular outcomes have suggested non-inferiority to placebo in NDD patients and a comparable risk to ESAs in DD and ID patients, regulatory bodies have highlighted potential risks of thromboembolic events and seizures that warrant careful consideration.
This technical guide provides a consolidated overview of the safety and toxicity profile of roxadustat based on available data. As with any novel therapeutic, ongoing pharmacovigilance and further long-term studies will be crucial to fully delineate its benefit-risk profile in diverse patient populations.
References
The Expanding Therapeutic Landscape of Roxadustat (BRD-4592): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Roxadustat, also known as FG-4592, is a first-in-class oral hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor. While approved for the treatment of anemia associated with chronic kidney disease (CKD), a growing body of preclinical and clinical evidence suggests its therapeutic potential extends to a variety of other indications.[1][2][3] This technical guide provides an in-depth overview of the core science behind Roxadustat's mechanism of action and explores its potential applications in renal protection, myelodysplastic syndromes, inflammatory diseases, neurological disorders, and oncology. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of critical pathways and workflows to support further research and development efforts.
Core Mechanism of Action: HIF-1α Stabilization
Under normoxic (normal oxygen) conditions, the alpha subunit of hypoxia-inducible factor (HIF-α) is hydroxylated by prolyl hydroxylase domain (PHD) enzymes. This hydroxylation marks HIF-α for ubiquitination and subsequent proteasomal degradation. In hypoxic (low oxygen) conditions, PHD activity is inhibited, allowing HIF-α to stabilize, translocate to the nucleus, and dimerize with HIF-β. This heterodimer binds to hypoxia-response elements (HREs) on target genes, activating their transcription.[1][4]
Roxadustat mimics a hypoxic state by competitively inhibiting PHD enzymes. This leads to the stabilization of HIF-α and the subsequent activation of a coordinated physiological response that includes not only erythropoiesis but also modulation of iron metabolism, anti-inflammatory effects, and cellular protection mechanisms.
Potential Therapeutic Applications
Renal Protection: Ischemia/Reperfusion Injury and Acute Kidney Injury
Preclinical studies suggest a protective role for Roxadustat in acute kidney injury (AKI) resulting from ischemia/reperfusion injury (IRI).
Quantitative Data from Preclinical Studies:
| Parameter | Model | Treatment | Outcome | Reference |
| Serum Creatinine (B1669602) (SCr) & Blood Urea Nitrogen (BUN) | Mouse IRI model | Roxadustat pretreatment | Significantly lower SCr and BUN levels compared to vehicle | |
| Inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Mouse IRI model | Roxadustat pretreatment | Significantly reduced kidney tissue levels of inflammatory cytokines | |
| Tubular Cell Apoptosis | Mouse IRI model | Roxadustat pretreatment | Decreased TUNEL-positive cells and levels of Bax and caspase-12 | |
| Mitochondrial Function | Mouse IRI model | Roxadustat pretreatment | Increased ATPβ, PPARγ, and mitochondrial DNA copy number; decreased cytoplasmic cytochrome C |
Experimental Protocol: Murine Model of Renal Ischemia/Reperfusion Injury
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Roxadustat Pretreatment: Administer Roxadustat (e.g., 10 mg/kg) or vehicle (e.g., sterile PBS) via intraperitoneal (i.p.) injection daily for 48 hours prior to surgery.
-
Surgical Procedure:
-
Anesthetize mice.
-
Perform a midline laparotomy to expose the renal pedicles.
-
Induce ischemia by clamping both renal pedicles with non-traumatic microvascular clamps for a specified duration (e.g., 30 minutes).
-
Remove clamps to allow reperfusion.
-
Suture the incision.
-
-
Post-Operative Care: Provide supportive care, including hydration and warmth.
-
Sample Collection: Euthanize mice at a predetermined time point (e.g., 48 hours) post-reperfusion. Collect blood for serum creatinine and BUN analysis, and harvest kidneys for histology, immunohistochemistry, and molecular analysis (qRT-PCR, Western blot).
Myelodysplastic Syndromes (MDS)
Roxadustat is being investigated for the treatment of anemia in patients with lower-risk myelodysplastic syndromes (LR-MDS).
Clinical Trial Data (MATTERHORN, Phase 2/3):
| Parameter | Patient Subgroup | Roxadustat Arm | Placebo Arm | p-value | Reference |
| Transfusion Independence (≥ 56 days) | Overall Population | 47.5% | 33.3% | 0.217 | |
| Transfusion Independence (≥ 56 days) | High Transfusion Burden at Baseline | 36% | 7% | 0.041 |
Following these results, a new pivotal Phase 3 trial is being planned to further evaluate Roxadustat in LR-MDS patients with high transfusion needs.
Anti-Inflammatory Applications
The stabilizing effect of Roxadustat on HIF-1α has been shown to exert anti-inflammatory effects in various preclinical models. HIF-1α can modulate the activity of immune cells and suppress the expression of pro-inflammatory cytokines.
Quantitative Data from In Vitro and In Vivo Models:
| Model | Treatment | Key Findings | Reference | |---|---|---|---|---| | Cisplatin-induced AKI in rats | Roxadustat | Significantly reduced renal levels of TNF-α, IL-1β, and IL-6 | | | Sepsis-induced acute lung injury in mice | Roxadustat | Reduced inflammation and lung injury via upregulation of HIF-1α and heme oxygenase 1 (HO-1) | | | LPS-stimulated RAW264.7 macrophages | Roxadustat pretreatment | Reduced protein expression of TNF-α and IL-1β | | | Maintenance Hemodialysis Patients with ESA Resistance | Roxadustat | Decreased serum levels of IL-1, IL-6, TNF-α, and interferon-γ | |
Experimental Protocol: In Vitro Macrophage Inflammation Assay
-
Cell Culture: Culture RAW264.7 macrophage cells in appropriate media.
-
Pretreatment: Pretreat cells with varying concentrations of Roxadustat for a specified duration (e.g., 2 hours).
-
Inflammatory Stimulus: Co-treat cells with lipopolysaccharide (LPS) (e.g., 1 µg/ml) for 24 hours to induce an inflammatory response.
-
Sample Collection:
-
Collect cell culture supernatant to measure secreted cytokine levels using ELISA.
-
Lyse cells to extract protein for Western blot analysis of inflammatory pathway components (e.g., NF-κB) or RNA for qRT-PCR analysis of cytokine gene expression.
-
Neurological Disorders
Emerging preclinical evidence points to the neuroprotective potential of Roxadustat.
-
Traumatic Spinal Cord Injury (SCI): In cellular models, Roxadustat treatment has been shown to inhibit apoptosis, increase nerve cell survival, and promote neuronal repair.
-
Depression: Roxadustat may improve memory impairment by reversing the decline in cAMP response element-binding protein (CREB)/brain-derived neurotrophic factor (BDNF) signaling.
-
Parkinson's Disease: By stabilizing HIF-1α, Roxadustat may offer protection against oxidative stress induced by alpha-synuclein (B15492655) in neuronal cells.
Oncology
The role of Roxadustat in cancer is multifaceted and requires careful consideration. The HIF-1α pathway is known to be involved in tumor progression, angiogenesis, and metastasis. However, some preclinical studies suggest that Roxadustat may have anti-tumor effects in specific contexts.
-
Chemotherapy-Induced Anemia (CIA): Clinical studies have shown that Roxadustat is non-inferior to erythropoiesis-stimulating agents (ESAs) for managing anemia in patients with non-myeloid malignancies receiving chemotherapy. However, long-term safety regarding tumor progression is still under investigation.
-
Direct Anti-Tumor Effects: Some studies have reported that Roxadustat could inhibit the growth of macrophage-abundant tumors and reduce the viability of certain cancer cell lines.
The current clinical data from studies in CKD patients have not shown an increased risk of cancer. However, the use of Roxadustat in patients with active malignancies should be approached with caution pending further long-term safety data.
Conclusion
Roxadustat's unique mechanism of action as an oral HIF-PH inhibitor presents a compelling case for its therapeutic potential beyond its current indication for anemia in CKD. The evidence gathered from preclinical and early-phase clinical studies in renal protection, hematological disorders like MDS, inflammatory conditions, and neurological diseases is promising. While the implications for oncology are still being elucidated, the breadth of biological processes regulated by the HIF pathway suggests that Roxadustat could become a valuable therapeutic agent for a range of diseases. Further rigorous clinical investigation is warranted to fully define its efficacy and safety profile in these potential new applications.
References
Methodological & Application
BRD-4592 (Roxadustat/FG-4592): Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro use of BRD-4592 (also known as Roxadustat (B1679584) or FG-4592), a potent inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD). By inhibiting PHD enzymes, this compound stabilizes HIF-α, a key transcription factor that orchestrates cellular responses to low oxygen, leading to the activation of various downstream genes. This document outlines the mechanism of action, provides detailed protocols for cell culture experiments, and summarizes key quantitative data from published studies.
Mechanism of Action
Under normoxic (normal oxygen) conditions, the α-subunit of HIF (HIF-α) is hydroxylated by PHD enzymes, leading to its recognition by the von Hippel-Lindau (VHL) tumor suppressor protein, subsequent ubiquitination, and rapid degradation by the proteasome. This compound mimics a hypoxic state by inhibiting PHD activity. This prevents HIF-α hydroxylation, allowing it to accumulate, translocate to the nucleus, and dimerize with HIF-β. The HIF-α/HIF-β complex then binds to hypoxia-responsive elements (HREs) in the promoter regions of target genes, activating their transcription. Key target genes are involved in erythropoiesis (e.g., erythropoietin, EPO), iron metabolism, and angiogenesis.[1][2][3][4][5]
Quantitative Data Summary
The following table summarizes the effective concentrations and treatment durations of this compound used in various cell lines as reported in the literature. This data can serve as a starting point for designing new experiments.
| Cell Line | Cell Type | This compound Concentration(s) | Treatment Duration(s) | Observed Effects | Reference(s) |
| HK-2 | Human Renal Tubular Epithelial | 5-80 µM, 50 µM | 24 hours | Protection against hypoxia/reoxygenation injury, amelioration of TNF-α induced injury. | |
| UMR-106 | Rat Osteosarcoma | 50 µM | 24 hours | Stimulation of Furin expression and reduction of intact FGF23 levels. | |
| SH-SY5Y | Human Neuroblastoma | 50 µM | 24 hours | Neuroprotective effects against MPP+-induced injury, dose-dependent increase of HIF-1α. | |
| Mesangial Cells (KONC, Trp53-/-) | Murine Kidney Mesangial | 10-200 µM (100 µM optimal) | 24, 48, 72 hours | Inhibition of high glucose-induced cell proliferation, S-phase cell cycle arrest. | |
| HepG2 | Human Liver Cancer | Not specified | Not specified | Inhibition of tumor cell viability, aggravation of apoptosis. | |
| MCF-7 | Human Breast Cancer | Not specified | Not specified | No further effect on reduced cell viability in cells treated with doxorubicin. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and a general experimental workflow for its use in cell culture.
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for this compound.
Detailed Experimental Protocols
Protocol 1: Assessment of HIF-1α Stabilization by Western Blot
This protocol details the detection of HIF-1α accumulation in the nucleus of cells treated with this compound.
Materials:
-
This compound (stock solution in DMSO, e.g., 25 mM)
-
Cell line of interest (e.g., HEK293, HK-2)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), ice-cold
-
Nuclear extraction buffer (e.g., 20 mM HEPES, 1.5 mM MgCl2, 420 mM NaCl, 0.2 mM EDTA, 25% Glycerol, with protease/phosphatase inhibitors)
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against HIF-1α (e.g., 1:1000 dilution)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: a. Plate cells at a density that avoids confluence-induced hypoxia and allow them to adhere overnight. b. Prepare working solutions of this compound by diluting the stock solution in a complete culture medium to the desired final concentrations (e.g., 10-100 µM). c. Include a vehicle-only control (e.g., DMSO at the same final concentration as the highest this compound dose). d. A positive control using a hypoxia chamber (1% O2) or CoCl2 (100 µM) is recommended. e. Replace the medium with the treatment or control media and incubate for the desired duration (e.g., 4-24 hours).
-
Nuclear Protein Extraction: a. Wash cells twice with ice-cold PBS. b. Scrape cells in a hypotonic buffer and incubate on ice for 15 minutes. c. Centrifuge at low speed (e.g., 1000 x g) for 5 minutes at 4°C. d. Resuspend the nuclear pellet in a high-salt nuclear extraction buffer. e. Vortex vigorously and incubate on ice for 30 minutes with intermittent vortexing. f. Centrifuge at high speed (e.g., 20,000 x g) for 15 minutes at 4°C. The supernatant contains the nuclear proteins. g. Determine protein concentration using a BCA or Bradford assay.
-
Western Blotting: a. Separate 20-40 µg of nuclear protein extract on an 8-10% SDS-PAGE gel. b. Transfer proteins to a PVDF or nitrocellulose membrane. c. Block the membrane for 1 hour at room temperature with blocking buffer. d. Incubate with the primary HIF-1α antibody overnight at 4°C with gentle shaking. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and visualize the protein bands using a chemiluminescent substrate.
Protocol 2: Analysis of Target Gene Expression by qPCR
This protocol allows for the quantification of the transcriptional upregulation of HIF target genes in response to this compound treatment.
Materials:
-
This compound
-
Cell line of interest
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., EPO, VEGFA, CA9) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Cell Seeding and Treatment: a. Seed cells in a multi-well plate and allow them to adhere. b. Treat cells with various concentrations of this compound and a vehicle control for 6-24 hours.
-
RNA Extraction and cDNA Synthesis: a. Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions. b. Assess RNA quality and quantity. c. Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: a. Prepare the qPCR reaction mix containing the cDNA template, primers, and master mix. b. Perform the qPCR reaction using a standard thermal cycling protocol. c. Analyze the data using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression relative to the vehicle control, normalized to the housekeeping gene.
Protocol 3: Cell Viability and Proliferation Assay (CCK-8)
This protocol is used to assess the effect of this compound on cell viability and proliferation.
Materials:
-
This compound
-
Cell line of interest
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) or similar reagent (e.g., MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: a. Prepare serial dilutions of this compound in the culture medium. b. Replace the medium with the compound-containing medium, including a vehicle control.
-
Incubation: a. Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Cell Viability Measurement: a. Add 10 µl of CCK-8 solution to each well and incubate for 1-4 hours at 37°C. b. Measure the absorbance at 450 nm using a microplate reader. c. Calculate cell viability as a percentage of the vehicle-treated control.
Disclaimer: These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. Always refer to the relevant literature and perform pilot experiments to determine the optimal parameters for your research.
References
- 1. benchchem.com [benchchem.com]
- 2. The Roxadustat (FG-4592) ameliorates tubulointerstitial fibrosis by promoting intact FGF23 cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hypoxia-inducible factor prolyl hydroxylase inhibitor roxadustat (FG-4592) protects against renal ischemia/reperfusion injury by inhibiting inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Concerns from bench and insights from bedside: the puzzle of Roxadustat in cancer patients with chemotherapy-induced anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of BRD-4592 (Roxadustat) in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD-4592, also known as Roxadustat or FG-4592, is a first-in-class, orally active inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD). By reversibly inhibiting PHD enzymes, Roxadustat stabilizes the alpha subunit of HIF (HIF-α), a key transcription factor in the cellular response to hypoxia.[1][2][3] Under normal oxygen conditions, HIF-α is hydroxylated by PHDs, leading to its ubiquitination and proteasomal degradation.[2][3] Roxadustat's inhibition of PHDs prevents this degradation, allowing HIF-α to accumulate, translocate to the nucleus, and dimerize with HIF-β. This HIF complex then binds to hypoxia-response elements (HREs) on target genes, upregulating the expression of proteins involved in erythropoiesis and iron metabolism, most notably erythropoietin (EPO).
These application notes provide a comprehensive overview of the use of this compound in various preclinical animal models, summarizing key quantitative data and detailing experimental protocols to guide researchers in their study design.
Signaling Pathway of this compound
The mechanism of action of this compound centers on the stabilization of HIF-1α, leading to the transcription of target genes that promote erythropoiesis and modulate iron metabolism.
Quantitative Data from Animal Models
The efficacy of this compound has been evaluated in various animal models, demonstrating its potential in treating anemia associated with kidney disease, as well as exhibiting anti-cancer and anti-inflammatory properties. The following tables summarize the quantitative outcomes from these studies.
Table 1: Efficacy of this compound in Rodent Models of Anemia and Kidney Disease
| Animal Model | Species | Treatment and Dose | Key Quantitative Outcomes | Reference |
| Healthy | Rat | Intermittent oral administration | Dose-dependent increase in circulating EPO, reticulocytes, hemoglobin, and hematocrit. | |
| Healthy | Cynomolgus Monkey | Intermittent oral administration | Dose-dependent increase in circulating EPO, reticulocytes, hemoglobin, and hematocrit. | |
| Chronic Kidney Disease (5/6th nephrectomy) | Rat | Oral administration | Corrected anemia. | |
| Anemia of Inflammation (PG-PS induced) | Rat | Oral administration | Corrected anemia and improved iron metabolism. | |
| Cisplatin-Induced Acute Kidney Injury | Rat | 10 mg/kg, daily for 7 days (oral) | Protective effects against kidney injury. | |
| Cisplatin-Induced Acute Kidney Injury | Mouse | 10 mg/kg/day for 48h (i.p.) | Significantly decreased serum creatinine (B1669602) and BUN levels; attenuated tubular injury. | |
| Diabetic Kidney Disease | Mouse | Not specified | Improved DKD phenotypes. | |
| Unilateral Kidney Ischemia-Reperfusion | Mouse | Given 3 days after UIR | Markedly alleviated kidney fibrosis and enhanced renal vascular regeneration. |
Table 2: Anti-Cancer and Other Effects of this compound in Mouse Models
| Animal Model | Species | Treatment and Dose | Key Quantitative Outcomes | Reference |
| Colorectal Cancer Xenograft (HCT116 cells) | Mouse | 10 mg/kg (with DMF diet) | Significant reduction in tumor volume and weight. | |
| Doxorubicin-Induced Cardiotoxicity | Mouse | Pretreatment | Alleviated cardiac dysfunction, apoptosis, and oxidative stress. | |
| Sepsis-Induced Acute Lung Injury (LPS model) | Mouse | Not specified | Significantly upregulated HIF-1α and HO-1; attenuated inflammation. | |
| Chronic Unpredictable Mild Stress (CUMS) | Rat | 5, 10, 20 mg/kg/day for 2 weeks (i.p.) | Reversed depression-like behaviors. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of preclinical studies. The following protocols are based on published literature and provide a framework for designing experiments with this compound.
Protocol 1: Evaluation of this compound in a Rat Model of Cisplatin-Induced Acute Kidney Injury (AKI)
This protocol outlines a study to assess the protective effects of this compound in a chemically-induced model of AKI.
Experimental Workflow:
Materials:
-
Animals: Female Wistar rats.
-
Reagents: this compound (Roxadustat), Cisplatin.
-
Vehicle: Appropriate vehicle for oral administration (e.g., 0.5% carboxymethylcellulose).
Procedure:
-
Acclimatization: Acclimate rats to the laboratory environment for at least one week prior to the experiment.
-
Group Allocation: Randomly assign animals to the following groups:
-
Control Group
-
Cisplatin + Vehicle Group
-
Cisplatin + this compound (10 mg/kg) Group
-
-
Treatment Administration:
-
Prepare a homogenous suspension of this compound in the chosen vehicle.
-
Administer this compound or vehicle daily via oral gavage for a predefined period (e.g., 7 days).
-
Ensure accurate dosing by weighing each animal before administration.
-
-
Induction of AKI: On a designated day of the treatment period, induce acute kidney injury by a single intraperitoneal injection of cisplatin (e.g., 7 mg/kg).
-
Monitoring: Monitor the animals daily for changes in body weight, general health, and any signs of distress.
-
Sample Collection and Analysis: At the end of the study period, collect blood and kidney tissues for analysis of renal function markers (e.g., serum creatinine, BUN) and histopathological evaluation.
Protocol 2: Assessment of this compound in a Mouse Xenograft Model of Colorectal Cancer
This protocol describes a study to evaluate the anti-tumor efficacy of this compound in combination with another agent in an immunodeficient mouse model.
Experimental Workflow:
References
BRD-4592 dosage and administration guidelines
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The designation BRD-4592 may refer to two distinct chemical entities. This document provides information on both compounds to ensure clarity and proper application in research settings. The primary focus of these notes is on Roxadustat (B1679584) (FG-4592) , a well-characterized hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitor. Information is also provided for This compound , an allosteric inhibitor of Mycobacterium tuberculosis tryptophan synthase (TrpAB). Researchers should verify the CAS number of their compound to ensure they are consulting the correct information.
Compound Identification:
| Compound Name | Alternate Name | CAS Number | Primary Target |
| Roxadustat | FG-4592 | 808118-40-3 | Hypoxia-inducible factor (HIF) prolyl hydroxylase |
| This compound | 2119598-24-0 | Mycobacterium tuberculosis tryptophan synthase (TrpAB) |
Section 1: Roxadustat (FG-4592) - HIF Prolyl Hydroxylase Inhibitor
Roxadustat is an orally bioavailable hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitor that stimulates erythropoiesis.[1][2] It is investigated for the treatment of anemia in patients with chronic kidney disease (CKD).[1][2]
Quantitative Data Summary
The following tables summarize key quantitative data from clinical studies of Roxadustat.
Table 1: Roxadustat Dose-Ranging Studies in Non-Dialysis-Dependent CKD Patients [2]
| Dosing Cohort | Dosing Frequency | Mean Hemoglobin Change (ΔHb) from Baseline | Hemoglobin Responder Rate (ΔHb ≥ 1.0 g/dL) |
| 0.7 mg/kg | Twice Weekly (BIW) | Dose-related increase | 30% |
| 1.0 mg/kg | Twice Weekly (BIW) | Dose-related increase | Not specified |
| 1.5 mg/kg | Twice Weekly (BIW) | Significantly higher than placebo | Not specified |
| 2.0 mg/kg | Twice Weekly (BIW) | Significantly higher than placebo | 100% |
| 2.0 mg/kg | Thrice Weekly (TIW) | Significantly higher than placebo | 100% |
| Placebo | --- | --- | 13% |
Table 2: Roxadustat Dosing in Incident Dialysis Patients [3]
| Parameter | Value |
| Mean Baseline Hemoglobin | 8.3 ± 1.0 g/dL |
| Time to Mean Hb Increase of ≥2.0 g/dL | Within 7 weeks |
| Mean Weekly Dose (Week 1) | 4.0 mg/kg (thrice weekly) |
| Mean Weekly Dose (Week 12) | 4.3 mg/kg (thrice weekly) |
| Maximum Allowed Dose | 2.5 mg/kg (thrice weekly) |
Table 3: Starting Doses in Phase 3 Clinical Trials for CKD Patients Not on Dialysis [4]
| Study | Starting Dose | Dosing Frequency |
| Chen et al., 2019 | 70 or 100 mg | Thrice Weekly (TIW) |
| Akizawa et al., 2020 | 50 or 70 mg | Thrice Weekly (TIW) |
| Akizawa et al., 2021 | 70 or 100 mg | Thrice Weekly (TIW) |
Experimental Protocols
Protocol 1: Hemoglobin Response Assessment in NDD-CKD Patients
This protocol is based on a Phase 2a, randomized, placebo-controlled, dose-ranging study.[2]
1. Subject Recruitment:
-
Enroll non-dialysis-dependent chronic kidney disease (NDD-CKD) patients with hemoglobin (Hb) ≤11.0 g/dL.
2. Randomization and Dosing:
-
Sequentially enroll subjects into one of four dose cohorts (0.7, 1.0, 1.5, and 2.0 mg/kg).
-
Within each cohort, randomize subjects to receive either Roxadustat or a placebo.
-
Administer the assigned treatment two times weekly (BIW) or three times weekly (TIW) for 4 weeks.
3. Efficacy Assessment:
-
Measure the mean change in hemoglobin (ΔHb) from baseline.
-
Determine the proportion of hemoglobin responders, defined as subjects with a ΔHb of ≥ 1.0 g/dL.
4. Safety Evaluation:
-
Monitor and record the frequency and severity of adverse events throughout the study.
Protocol 2: Anemia Correction in Incident Dialysis Patients
This protocol is based on an open-label, randomized study in anemic patients incident to hemodialysis (HD) or peritoneal dialysis (PD).[1][3]
1. Subject Recruitment:
-
Enroll anemic patients (Hb ≤10.0 g/dL) who are new to hemodialysis or peritoneal dialysis.
2. Treatment Groups:
-
Randomize patients into three groups based on iron supplementation: no iron, oral iron, or intravenous (IV) iron.
-
Treat all patients with Roxadustat for 12 weeks.
3. Roxadustat Dosing:
-
Initiate Roxadustat at a starting dose and titrate based on hemoglobin response.
-
Dose adjustments:
4. Primary Endpoint:
-
Measure the maximal change in hemoglobin from baseline (ΔHbmax) over the 12-week treatment period.
5. Pharmacodynamic Assessment:
-
Measure serum hepcidin (B1576463) levels at baseline and at specified time points during the study (e.g., 4 weeks).
Signaling Pathway and Experimental Workflow
Caption: Mechanism of action of Roxadustat (FG-4592) on the HIF signaling pathway.
Caption: Workflow for a dose-ranging study of Roxadustat in NDD-CKD patients.
Section 2: this compound - Mycobacterium tuberculosis Tryptophan Synthase Inhibitor
This compound is a small-molecule, allosteric inhibitor that targets the tryptophan synthase (TrpAB) of Mycobacterium tuberculosis.[5] It binds at the α-β-subunit interface of the enzyme.[5] This compound is primarily used in a research context to investigate the inhibition of tryptophan biosynthesis in M. tuberculosis.[5]
Quantitative Data Summary
Table 4: In Vitro Inhibitory Activity of this compound [5]
| Target | IC50 |
| TrpAB α-subunit | 70.9 nM |
| TrpAB β-subunit | 22.6 nM |
Dosage and Administration Guidelines
Currently, there is no publicly available information regarding the in vivo dosage and administration of this specific this compound compound in animal models or humans.
Storage and Reconstitution
Storage:
-
Short-term (days to weeks): Store at 0 - 4°C.[5]
-
Long-term (months to years): Store at -20°C.[5]
-
The compound should be kept dry and in the dark.[5]
Reconstitution:
-
A reconstitution calculator is typically available from the supplier to determine the volume of solvent needed to achieve a target concentration.[5]
References
- 1. Roxadustat (FG-4592): Correction of Anemia in Incident Dialysis Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Randomized placebo-controlled dose-ranging and pharmacodynamics study of roxadustat (FG-4592) to treat anemia in nondialysis-dependent chronic kidney disease (NDD-CKD) patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Roxadustat (FG-4592): Correction of Anemia in Incident Dialysis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kdigo.org [kdigo.org]
- 5. medkoo.com [medkoo.com]
BRD-4592: Application Notes for High-Throughput Screening of Mycobacterium tuberculosis Tryptophan Synthase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction:
BRD-4592 is a potent and specific allosteric inhibitor of Mycobacterium tuberculosis tryptophan synthase (TrpAB), an enzyme essential for the in vivo survival of the bacterium.[1][2][3][4][5] This synthetic azetidine (B1206935) derivative was identified through a whole-cell high-throughput screen and represents a promising starting point for the development of novel anti-tuberculosis therapeutics with a unique mechanism of action.[1][3][6] this compound binds to a novel allosteric site at the interface of the α and β subunits of the TrpAB complex, disrupting the enzyme's intricate catalytic cycle.[1][4][7] These application notes provide a summary of the high-throughput screening discovery of this compound, relevant quantitative data, and detailed protocols for assays to identify and characterize inhibitors of M. tuberculosis tryptophan synthase.
Data Presentation
The discovery of this compound originated from a large-scale, whole-cell phenotypic screen. Subsequent enzymatic assays established its specific inhibitory activity against the TrpAB α and β subunits.
| Compound | Library Screened | Number of Compounds | Assay Type | Target |
| This compound | Diversity-Oriented Synthesis (DOS) Library | 82,762 | Whole-Cell Growth Inhibition | Mycobacterium tuberculosis |
| Inhibitor | Target Subunit | IC50 (nM) | Assay Type |
| This compound | TrpAB α-subunit | 70.9 | Enzymatic (G3P production) |
| This compound | TrpAB β-subunit | 22.6 | Enzymatic |
Signaling Pathway
This compound targets the final two steps in the tryptophan biosynthesis pathway in Mycobacterium tuberculosis, which are catalyzed by the α and β subunits of tryptophan synthase (TrpAB).
Caption: Tryptophan biosynthesis pathway catalyzed by TrpAB and inhibited by this compound.
Experimental Protocols
High-Throughput Whole-Cell Screening for M. tuberculosis Growth Inhibitors
This protocol outlines the foundational high-throughput screening (HTS) method used for the initial discovery of this compound.[1]
Objective: To identify compounds that inhibit the growth of Mycobacterium tuberculosis in a high-throughput format.
Materials:
-
M. tuberculosis expressing Green Fluorescent Protein (GFP)
-
7H9 liquid medium supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol
-
Compound library (e.g., Diversity-Oriented Synthesis library) in 384-well plates
-
Control compounds (e.g., Rifampicin as a positive control, DMSO as a negative control)
-
384-well clear-bottom assay plates
-
Automated liquid handling systems
-
Plate reader capable of measuring fluorescence
Workflow Diagram:
Caption: High-throughput screening workflow for identifying M. tuberculosis growth inhibitors.
Protocol:
-
Prepare a log-phase culture of GFP-expressing M. tuberculosis in 7H9 medium.
-
Using an automated liquid handler, dispense 100 nL of each compound from the library into individual wells of a 384-well clear-bottom plate. Include wells with positive and negative controls.
-
Dilute the bacterial culture to a starting OD600 of 0.05 and dispense 50 µL into each well of the assay plates.
-
Seal the plates and incubate at 37°C for 5-7 days.
-
After incubation, measure the GFP fluorescence intensity in each well using a plate reader.
-
Analyze the data to identify "hits" - compounds that significantly reduce GFP fluorescence compared to the DMSO control wells.
Enzymatic Assay for TrpAB α-Subunit Activity
This protocol describes a fluorescence-based assay to measure the production of glyceraldehyde-3-phosphate (G3P) from the α-subunit-catalyzed reaction.[1]
Objective: To quantify the inhibitory effect of compounds on the α-subunit of TrpAB.
Materials:
-
Purified recombinant M. tuberculosis TrpAB
-
Indole-3-glycerol phosphate (IGP) substrate
-
Glycerol-3-phosphate dehydrogenase (G3PDH)
-
Nicotinamide adenine (B156593) dinucleotide (NAD+)
-
Test compounds (e.g., this compound)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.8)
-
384-well black assay plates
-
Fluorescence plate reader
Workflow Diagram:
Caption: Workflow for the TrpAB α-subunit enzymatic assay.
Protocol:
-
In a 384-well black plate, add the assay buffer, purified TrpAB enzyme, G3PDH, and NAD+.
-
Add the test compounds at various concentrations to the appropriate wells. Include no-compound controls.
-
Pre-incubate the plate for 5 minutes at room temperature.
-
Initiate the reaction by adding the IGP substrate to all wells.
-
Incubate the plate for 30 minutes at 37°C.
-
Measure the fluorescence of the produced NADH at an excitation wavelength of 340 nm and an emission wavelength of 460 nm.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
This compound serves as a valuable chemical probe for studying the biology of Mycobacterium tuberculosis and as a lead compound for the development of new anti-tubercular drugs. The high-throughput screening and subsequent enzymatic assays detailed here provide a robust framework for the discovery and characterization of novel inhibitors targeting the essential tryptophan synthase pathway.
References
- 1. A small-molecule allosteric inhibitor of Mycobacterium tuberculosis tryptophan synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BRD4592 | Working Group for New TB Drugs [newtbdrugs.org]
- 3. A small-molecule allosteric inhibitor of Mycobacterium tuberculosis tryptophan synthase. | Broad Institute [broadinstitute.org]
- 4. researchgate.net [researchgate.net]
- 5. Structural Insight into Allosteric Inhibition of Mycobacterium tuberculosis Tryptophan Synthase (Journal Article) | OSTI.GOV [osti.gov]
- 6. A small-molecule allosteric inhibitor of Mycobacterium tuberculosis tryptophan synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Allosteric inhibitors of Mycobacterium tuberculosis tryptophan synthase - PMC [pmc.ncbi.nlm.nih.gov]
Standard Operating Procedure for BRD-4592: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of BRD-4592, a small-molecule allosteric inhibitor of Mycobacterium tuberculosis tryptophan synthase (TrpAB).
Application Notes
This compound is a potent and specific inhibitor of the TrpAB enzyme complex, which is essential for the biosynthesis of tryptophan in Mycobacterium tuberculosis (M. tuberculosis).[1][2][3][4] By targeting this pathway, this compound exhibits bactericidal activity against M. tuberculosis and represents a promising lead compound for the development of novel anti-tuberculosis therapies.[1][2]
Target: Mycobacterium tuberculosis tryptophan synthase (TrpAB) Mechanism of Action: Allosteric inhibitor that binds to the α-β subunit interface of TrpAB.[1][2][3][4]
Key Research Applications:
-
Microbiology: Studying the essentiality of the tryptophan biosynthesis pathway in M. tuberculosis and other mycobacteria.
-
Drug Discovery: Serving as a lead compound for the development of new anti-tuberculosis drugs with a novel mechanism of action.
-
Biochemistry and Structural Biology: Investigating the allosteric regulation of tryptophan synthase and the dynamics of the TrpAB enzyme complex.
-
In Vivo Studies: Evaluating the efficacy of TrpAB inhibitors in preclinical models of tuberculosis infection.[2]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2119598-24-0 | [1] |
| Chemical Formula | C17H15FN2O | [1] |
| Molecular Weight | 282.32 g/mol | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO |
Table 2: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 | Reference |
| TrpAB α-subunit | Enzymatic Assay | 70.9 nM | [1] |
| TrpAB β-subunit | Enzymatic Assay | 22.6 nM | [1] |
Experimental Protocols
Protocol 1: Standard Operating Procedure for Handling and Storage of this compound
1.1. Personal Protective Equipment (PPE):
-
Wear standard laboratory attire, including a lab coat, safety glasses, and gloves.
1.2. Storage:
-
Short-term (days to weeks): Store at 0-4°C in a dry, dark environment.[1]
-
Long-term (months to years): Store at -20°C in a dry, dark environment.[1]
1.3. Reconstitution:
-
This compound is typically supplied as a solid.
-
To prepare a stock solution, dissolve the compound in sterile dimethyl sulfoxide (B87167) (DMSO) to a recommended concentration of 10 mM.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
Protocol 2: In Vitro Tryptophan Synthase (TrpAB) Inhibition Assay
This protocol is designed to determine the inhibitory activity of this compound against recombinant M. tuberculosis TrpAB.
2.1. Materials:
-
Recombinant M. tuberculosis TrpAB enzyme (purified α and β subunits)
-
This compound
-
Indole-3-glycerol phosphate (B84403) (IGP)
-
L-Serine
-
Pyridoxal 5'-phosphate (PLP)
-
Assay Buffer: 50 mM potassium phosphate buffer (pH 7.8), 100 mM KCl, 10 µM PLP
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 290 nm
2.2. Method:
-
Prepare a serial dilution of this compound in DMSO. A typical starting concentration range is 1 µM to 0.01 nM.
-
In a 96-well plate, add 2 µL of the diluted this compound or DMSO (vehicle control) to each well.
-
Add 88 µL of Assay Buffer containing the TrpAB enzyme (final concentration of α and β subunits to be optimized, e.g., 50 nM each).
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding.
-
Initiate the enzymatic reaction by adding 10 µL of a substrate mix containing IGP (final concentration, e.g., 50 µM) and L-Serine (final concentration, e.g., 1 mM).
-
Immediately measure the decrease in absorbance at 290 nm over time (kinetic read), which corresponds to the consumption of indole.
-
Calculate the initial reaction rates for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 3: M. tuberculosis Whole-Cell Growth Inhibition Assay
This protocol determines the minimum inhibitory concentration (MIC) of this compound against M. tuberculosis.
3.1. Materials:
-
M. tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80
-
This compound
-
96-well clear-bottom microplates
-
Resazurin (B115843) sodium salt
-
Plate reader for fluorescence (560 nm excitation / 590 nm emission) or absorbance (600 nm)
3.2. Method:
-
Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD600 of 0.4-0.6).
-
Dilute the bacterial culture to a final OD600 of 0.05 in fresh 7H9 broth.
-
Prepare a serial dilution of this compound in 7H9 broth in a 96-well plate. A typical concentration range is 100 µM to 0.1 µM.
-
Add 100 µL of the diluted bacterial culture to each well containing 100 µL of the serially diluted compound. Include a no-drug control (vehicle) and a no-bacteria control (broth only).
-
Incubate the plates at 37°C for 7 days.
-
After incubation, add 20 µL of 0.01% resazurin solution to each well and incubate for an additional 24 hours.
-
Determine the MIC, which is the lowest concentration of this compound that prevents a color change of resazurin from blue to pink (indicating bacterial growth). Alternatively, measure fluorescence or OD600.
Visualizations
Caption: Signaling pathway of this compound inhibiting tryptophan biosynthesis.
Caption: Workflow for the in vitro TrpAB enzymatic inhibition assay.
Caption: Workflow for the M. tuberculosis whole-cell growth inhibition assay.
References
- 1. medkoo.com [medkoo.com]
- 2. A small-molecule allosteric inhibitor of Mycobacterium tuberculosis tryptophan synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A small-molecule allosteric inhibitor of Mycobacterium tuberculosis tryptophan synthase. | Broad Institute [broadinstitute.org]
- 4. BRD4592 | Working Group for New TB Drugs [newtbdrugs.org]
BRD-4592 (Roxadustat): Application Notes and Protocols for Preclinical Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD-4592, also known as Roxadustat or FG-4592, is a potent, orally bioavailable inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase. By inhibiting the degradation of HIF-alpha subunits, Roxadustat leads to the stabilization and activation of HIF-1α and HIF-2α. This transcription factor plays a crucial role in the cellular response to hypoxia, regulating a wide array of genes involved in erythropoiesis, angiogenesis, iron metabolism, and cell survival. While clinically approved for the treatment of anemia associated with chronic kidney disease, the mechanism of action of this compound suggests its therapeutic potential in a variety of other disease contexts, including cancer, cardiovascular disorders, and inflammatory diseases.
These application notes provide a summary of the preclinical applications of this compound in various disease models, including detailed experimental protocols and quantitative data to guide researchers in their study design.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound across different disease models.
Table 1: In Vitro Activity of this compound
| Cell Line | Disease Model | Parameter | Value | Reference |
| GL261 | Glioblastoma | Cell Viability | Significant Inhibition | [1] |
| U87 | Glioblastoma | Cell Viability | Significant Inhibition | [1] |
| Pituitary Tumor (GH3) | Endocrine Tumor | IK(DR) Inhibition (peak) | IC50: 5.71 µM | [2] |
| Pituitary Tumor (GH3) | Endocrine Tumor | IK(DR) Inhibition (late) | IC50: 1.32 µM | [2] |
| HK-2 | Kidney Injury | BNIP3 Downregulation | IC50: 0.01 µM | [3] |
Table 2: In Vivo Efficacy of this compound
| Disease Model | Animal Model | This compound Dosage | Key Findings | Reference |
| Glioblastoma (Chemoresistant) | Mouse (Orthotopic GL261) | 10 mg/kg | Significantly inhibited tumor growth and prolonged survival. | |
| Doxorubicin-Induced Cardiotoxicity | Mouse (C57BL/6) | 10 mg/kg | Rescued reduction in LVEF and LVFS; Reduced cardiomyocyte apoptosis and oxidative stress. | |
| Dextran Sulfate Sodium (DSS)-Induced Colitis | Mouse (C57BL/6) | Not Specified | Ameliorated colitis by reducing inflammatory cytokines and modulating macrophage polarization. | |
| Folic Acid-Induced Kidney Injury | Mouse | Pretreatment | Improved renal function, suppressed iron accumulation and lipid peroxidation. |
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound
This compound inhibits HIF prolyl hydroxylase, leading to the stabilization of HIF-1α. Under normoxic conditions, HIF-1α is hydroxylated and subsequently targeted for proteasomal degradation. By blocking this hydroxylation, this compound allows HIF-1α to accumulate, translocate to the nucleus, and activate the transcription of various target genes.
Caption: General mechanism of this compound action.
Application in Glioblastoma Models
This compound has demonstrated anti-tumor effects in preclinical models of glioblastoma (GBM), particularly in chemoresistant contexts. The proposed mechanism involves the induction of ferroptosis, a form of iron-dependent programmed cell death.
Signaling Pathway in Glioblastoma
Caption: this compound induces ferroptosis in glioblastoma.
Experimental Protocol: Orthotopic Glioblastoma Mouse Model
-
Cell Culture: GL261 murine glioma cells are cultured in appropriate media until they reach the desired confluency for implantation.
-
Animal Model: C57BL/6 mice are used for the orthotopic allograft model.
-
Intracranial Implantation: A stereotactic apparatus is used to inject GL261 cells into the striatum of the mouse brain.
-
Tumor Growth Monitoring: Tumor growth is monitored using bioluminescence imaging (IVIS) at regular intervals (e.g., every 7 days).
-
Treatment Protocol:
-
This compound (Roxadustat): Administered at a dose of 10 mg/kg. The route of administration (e.g., oral gavage, intraperitoneal injection) and frequency should be optimized for the specific study design.
-
Control Group: Vehicle control is administered following the same schedule as the treatment group.
-
Combination Therapy (Optional): this compound can be tested in combination with standard-of-care chemotherapy for glioblastoma, such as temozolomide (B1682018) (TMZ), to evaluate synergistic effects.
-
-
Efficacy Evaluation:
-
Tumor growth is quantified by measuring bioluminescence intensity.
-
Animal survival is monitored and recorded.
-
Body weight is measured regularly to assess toxicity.
-
At the end of the study, brain tissue can be collected for histological and molecular analysis.
-
Application in Doxorubicin-Induced Cardiotoxicity Models
This compound has shown cardioprotective effects in preclinical models of doxorubicin-induced cardiotoxicity. The mechanism is thought to involve the upregulation of anti-apoptotic and antioxidative pathways mediated by HIF-1α.
Signaling Pathway in Cardioprotection
Caption: this compound protects against doxorubicin cardiotoxicity.
Experimental Protocol: Doxorubicin-Induced Cardiotoxicity Mouse Model
-
Animal Model: Wild-type C57BL/6 mice (10–12 weeks old) are commonly used.
-
Cardiotoxicity Induction: A single intraperitoneal injection of doxorubicin (12.5 mg/kg) is administered to induce acute cardiotoxicity.
-
Treatment Protocol:
-
This compound Pretreatment: Mice are pretreated with this compound at a dose of 10 mg/kg for 48 hours prior to doxorubicin administration. The route of administration should be consistent (e.g., oral gavage).
-
Control Groups:
-
Vehicle control group.
-
Doxorubicin-only group.
-
This compound-only group to assess the effect of the compound alone.
-
-
-
Efficacy Evaluation (7 days post-doxorubicin):
-
Cardiac Function: Assessed by echocardiography to measure parameters like left ventricular ejection fraction (LVEF) and fractional shortening (LVFS).
-
Biomarkers: Plasma levels of lactate (B86563) dehydrogenase (LDH) and creatine (B1669601) kinase-MB (CK-MB) are measured as indicators of cardiac damage.
-
Histopathology: Heart tissues are collected for hematoxylin (B73222) and eosin (B541160) (H&E) staining to evaluate cardiomyocyte morphology.
-
Apoptosis and Oxidative Stress: TUNEL staining for apoptosis and measurement of oxidative stress markers (e.g., malondialdehyde) in heart tissue.
-
Application in Inflammatory Bowel Disease Models
This compound has demonstrated therapeutic potential in a mouse model of colitis by modulating the inflammatory response. The mechanism involves the regulation of macrophage polarization through the stabilization of HIF.
Signaling Pathway in Colitis
References
Application Notes and Protocols: BRD-4592 for Tryptophan Biosynthesis Pathway Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD-4592 is a potent and specific small-molecule inhibitor of Mycobacterium tuberculosis (Mtb) tryptophan synthase (TrpAB), a critical enzyme in the tryptophan biosynthesis pathway.[1][2] This pathway is essential for Mtb survival and pathogenesis, making TrpAB a compelling target for the development of novel anti-tuberculosis therapeutics.[1][3] this compound exhibits a unique allosteric, mixed-type mechanism of inhibition, binding at the interface between the α and β subunits of the TrpAB heterotetramer.[1] This binding event stabilizes the enzyme in an active conformation, paradoxically increasing its affinity for substrates and products, yet ultimately inhibiting the overall reaction. These application notes provide detailed protocols for studying the effects of this compound on Mtb growth and TrpAB activity.
Molecular Pathway: Tryptophan Biosynthesis in Mycobacterium tuberculosis
The tryptophan biosynthesis pathway is responsible for the de novo synthesis of L-tryptophan, an essential amino acid. In M. tuberculosis, this pathway is encoded by the trp operon. The final two steps are catalyzed by tryptophan synthase (TrpAB), a bienzyme complex composed of two α-subunits and two β-subunits (α2β2). The α-subunit catalyzes the conversion of indole-3-glycerol phosphate (B84403) (IGP) to indole (B1671886) and glyceraldehyde-3-phosphate (G3P). The indole is then channeled to the β-subunit, which catalyzes the pyridoxal (B1214274) 5'-phosphate (PLP)-dependent synthesis of L-tryptophan from indole and L-serine.
Caption: Tryptophan biosynthesis pathway in M. tuberculosis and the site of inhibition by this compound.
Data Presentation
The following tables summarize the quantitative data regarding the activity of this compound.
Table 1: In Vitro Activity of this compound against M. tuberculosis
| Parameter | Value | Reference |
| MIC (Wild-Type H37Rv) | 3.9 µM | |
| Bactericidal Activity | Time-dependent killing |
Table 2: Biochemical and Biophysical Parameters of this compound against TrpAB
| Parameter | Value | Reference |
| Enzyme Kinetics | ||
| IC50 (α-subunit reaction) | 70.9 nM | |
| IC50 (β-subunit reaction) | 22.6 nM | |
| Inhibition Type | Allosteric, Mixed-type | |
| Isothermal Titration Calorimetry (ITC) | ||
| Dissociation Constant (Kd) | 120 nM | |
| Enthalpy Change (ΔH) | -10.5 kcal/mol | |
| Entropy Change (-TΔS) | -0.9 kcal/mol |
Experimental Protocols
Whole-Cell Growth Inhibition Assay for M. tuberculosis
This protocol determines the minimum inhibitory concentration (MIC) of this compound against M. tuberculosis.
Caption: Workflow for the whole-cell growth inhibition assay.
Materials:
-
M. tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80
-
This compound
-
DMSO
-
96-well microplates
-
Resazurin (B115843) sodium salt solution (0.02% w/v in PBS)
-
Plate reader
Procedure:
-
Culture Preparation: Grow M. tuberculosis H37Rv in 7H9 broth at 37°C with shaking to mid-log phase (OD600 of 0.4-0.6).
-
Compound Preparation: Prepare a 2 mM stock solution of this compound in DMSO. Perform serial two-fold dilutions in 7H9 broth in a 96-well plate to achieve final concentrations ranging from 100 µM to 0.1 µM. Include a vehicle control (DMSO only) and a no-drug control.
-
Inoculation: Dilute the mid-log phase Mtb culture to an OD600 of 0.02 in 7H9 broth. Add 100 µL of the diluted culture to each well of the 96-well plate containing the compound dilutions.
-
Incubation: Seal the plates and incubate at 37°C for 7 days.
-
Growth Measurement (OD600): After incubation, measure the optical density at 600 nm using a plate reader.
-
Growth Measurement (Resazurin): Alternatively, add 20 µL of resazurin solution to each well and incubate for an additional 24 hours. Measure fluorescence (Ex/Em: 560/590 nm) or absorbance at 570 nm and 600 nm. A color change from blue to pink indicates bacterial growth.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that inhibits at least 90% of bacterial growth compared to the no-drug control.
Tryptophan Synthase (TrpAB) Activity Assay
This protocol measures the enzymatic activity of recombinant Mtb TrpAB and the inhibitory effect of this compound. The assay monitors the production of L-tryptophan from indole and L-serine.
Materials:
-
Recombinant Mtb TrpA and TrpB subunits
-
Tris-HCl buffer (100 mM, pH 7.8)
-
L-serine
-
Indole
-
Pyridoxal 5'-phosphate (PLP)
-
This compound
-
DMSO
-
96-well UV-transparent microplates
-
Spectrophotometer capable of measuring absorbance at 290 nm
Procedure:
-
Enzyme Preparation: Reconstitute and combine recombinant TrpA and TrpB subunits to form the TrpAB complex. Pre-incubate the enzyme with PLP.
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing Tris-HCl buffer, L-serine, and indole.
-
Inhibitor Addition: Add varying concentrations of this compound (dissolved in DMSO) to the reaction mixture. Include a DMSO control.
-
Enzyme Addition and Incubation: Initiate the reaction by adding the TrpAB enzyme complex to the wells. Incubate at 37°C.
-
Measurement: Monitor the increase in absorbance at 290 nm over time, which corresponds to the formation of L-tryptophan.
-
Data Analysis: Calculate the initial reaction velocities from the linear phase of the absorbance curves. Determine the IC50 value of this compound by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Isothermal Titration Calorimetry (ITC)
This protocol determines the binding affinity and thermodynamic parameters of this compound binding to TrpAB.
Caption: Workflow for Isothermal Titration Calorimetry (ITC) experiment.
Materials:
-
Recombinant Mtb TrpAB complex
-
This compound
-
ITC buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5)
-
DMSO (for stock solution, ensure final concentration is low and matched in both cell and syringe)
-
Isothermal titration calorimeter
Procedure:
-
Sample Preparation: Dialyze the purified TrpAB protein against the ITC buffer overnight to ensure buffer matching. Prepare a stock solution of this compound in DMSO and then dilute it into the same ITC buffer used for the protein. The final DMSO concentration should be identical in both the protein solution and the ligand solution to minimize heat of dilution effects.
-
Loading the ITC: Load the TrpAB solution (e.g., 10-20 µM) into the sample cell of the calorimeter. Load the this compound solution (e.g., 100-200 µM) into the injection syringe.
-
Titration: Set the experimental parameters (temperature, stirring speed, injection volume, and spacing). Perform a series of injections of this compound into the TrpAB solution.
-
Data Acquisition: The instrument will measure the heat released or absorbed after each injection.
-
Data Analysis: Integrate the heat flow peaks for each injection to obtain the heat change per mole of injectant. Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the analysis software provided with the instrument. This will yield the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n). The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated using the equation: ΔG = -RTln(1/Kd) = ΔH - TΔS.
Disclaimer
These protocols are intended for guidance and may require optimization for specific laboratory conditions and equipment. Always follow standard laboratory safety procedures when handling chemical and biological materials.
References
Application Notes and Protocols for BRD-4592 (Roxadustat/FG-4592)
Disclaimer: The identifier "BRD-4592" can refer to two distinct chemical compounds. This document pertains to Roxadustat (also known as FG-4592) , a hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor. Should you be researching the allosteric inhibitor of Mycobacterium tuberculosis tryptophan synthase (CAS# 2119598-24-0), please refer to documentation specific to that molecule.
These notes are intended for researchers, scientists, and drug development professionals. They provide best practices for the handling, storage, and experimental use of Roxadustat (FG-4592).
Introduction
Roxadustat (FG-4592) is a first-in-class, orally bioavailable inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase.[1][2] By inhibiting the degradation of HIF-α, Roxadustat mimics a hypoxic state, leading to the activation of HIF-responsive genes, including those involved in erythropoiesis and iron metabolism.[3][4] This mechanism has led to its approval for the treatment of anemia associated with chronic kidney disease (CKD).[2]
Chemical and Physical Properties
A summary of the key chemical and physical properties of Roxadustat is provided in the table below.
| Property | Value | Reference |
| Chemical Name | N-[(4-hydroxy-1-methyl-7-phenoxy-3-isoquinolinyl)carbonyl]-glycine | |
| Synonyms | FG-4592, ASP1517 | |
| CAS Number | 808118-40-3 | |
| Molecular Formula | C₁₉H₁₆N₂O₅ | |
| Molecular Weight | 352.34 g/mol | |
| Appearance | Crystalline solid | |
| Purity | ≥98% |
Handling and Storage
Proper handling and storage are crucial for maintaining the integrity and activity of Roxadustat.
Safety Precautions
Standard laboratory safety protocols should be followed when handling Roxadustat. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of the powder. In case of contact with eyes or skin, flush with copious amounts of water.
Storage Conditions
Recommendations for the storage of Roxadustat in both solid and solution forms are outlined below.
| Form | Storage Temperature | Duration | Reference |
| Solid (Powder) | -20°C | ≥ 4 years | |
| Stock Solution (-80°C) | -80°C | 1 year | |
| Stock Solution (-20°C) | -20°C | 1 month |
-
Note: Aliquoting stock solutions is recommended to avoid repeated freeze-thaw cycles.
Preparation of Stock Solutions
Roxadustat exhibits solubility in various organic solvents. The table below provides solubility data for common laboratory solvents.
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | 50 mg/mL | |
| Dimethyl sulfoxide (B87167) (DMSO) | 30 - 70 mg/mL | |
| Ethanol | 0.1 mg/mL |
For in vitro cell-based assays, a stock solution is typically prepared in DMSO. For in vivo animal studies, a common formulation involves dissolving Roxadustat in a vehicle such as a mixture of DMSO, PEG300, Tween 80, and water.
Experimental Protocols
The following are general protocols for common experiments involving Roxadustat. Researchers should optimize these protocols for their specific experimental systems.
In Vitro Cell-Based Assay: HIF-1α Stabilization
This protocol describes a method to assess the ability of Roxadustat to stabilize HIF-1α in cultured cells.
-
Cell Culture: Plate cells (e.g., Hep3B, HK-2) in appropriate culture vessels and allow them to adhere overnight.
-
Treatment: Prepare a working solution of Roxadustat in culture medium from a DMSO stock. The final DMSO concentration should typically be ≤0.1%. Treat cells with a range of Roxadustat concentrations (e.g., 5 µM to 100 µM) for a specified time (e.g., 4-24 hours). Include a vehicle control (DMSO) group.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Western Blotting: Determine the protein concentration of the lysates. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with a primary antibody against HIF-1α, followed by an appropriate HRP-conjugated secondary antibody. Use an antibody against a housekeeping protein (e.g., β-actin) for loading control.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Animal Study: Murine Model of Renal Injury
This protocol provides a general framework for evaluating the protective effects of Roxadustat in a mouse model of cisplatin-induced acute kidney injury.
-
Animal Acclimatization: Acclimate mice to the laboratory conditions for at least one week prior to the experiment.
-
Group Allocation: Randomly assign animals to treatment groups (e.g., vehicle control, cisplatin (B142131) + vehicle, cisplatin + Roxadustat).
-
Dosing: Prepare Roxadustat in a suitable vehicle for oral gavage or intraperitoneal injection. Administer Roxadustat (e.g., 10 mg/kg) or vehicle daily for a predetermined period before and/or after the induction of kidney injury.
-
Induction of Injury: On the designated day, induce acute kidney injury by a single intraperitoneal injection of cisplatin.
-
Sample Collection: At the end of the study period, collect blood samples for measurement of renal function markers (e.g., BUN, creatinine). Euthanize the animals and harvest the kidneys for histological analysis and molecular studies.
-
Analysis: Evaluate renal function parameters and assess kidney tissue for signs of damage through histological staining (e.g., H&E, PAS). Perform molecular analyses (e.g., Western blotting, qPCR) to investigate the expression of relevant proteins and genes.
Mechanism of Action and Experimental Workflow Diagrams
The following diagrams illustrate the signaling pathway of Roxadustat and a general experimental workflow.
Caption: Roxadustat inhibits PHD enzymes, leading to HIF-α stabilization and target gene transcription.
Caption: A generalized workflow for conducting in vitro and in vivo experiments with Roxadustat.
References
Troubleshooting & Optimization
troubleshooting BRD-4592 solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BRD-4592. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule, allosteric inhibitor of the Mycobacterium tuberculosis tryptophan synthase (TrpAB). Its chemical formula is C17H15FN2O and its molecular weight is 282.32 g/mol .[1] It functions by binding to the interface between the α and β subunits of the TrpAB enzyme complex. This binding event disrupts the enzyme's function, ultimately inhibiting the biosynthesis of tryptophan, an essential amino acid for the survival of M. tuberculosis. This makes the tryptophan biosynthesis pathway a promising target for anti-tuberculosis therapies.[1]
Q2: I am having trouble dissolving this compound. What are the recommended solvents?
For aqueous-based assays, a concentrated stock solution in 100% DMSO should be prepared first. This stock can then be diluted into your aqueous experimental medium (e.g., PBS or cell culture media). It is crucial to keep the final concentration of DMSO in your assay low (typically below 0.5%) to avoid solvent-induced artifacts or toxicity.
Q3: My this compound precipitated when I diluted my DMSO stock into an aqueous buffer. What should I do?
Precipitation upon dilution of a DMSO stock into an aqueous solution is a common issue for hydrophobic compounds. Here are several troubleshooting steps you can take:
-
Lower the Final Concentration: The simplest solution is to reduce the final working concentration of this compound in your experiment.
-
Optimize DMSO Concentration: While keeping the final DMSO concentration low is important, a slight increase (e.g., from 0.1% to 0.5%) might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Sonication: After dilution, use a bath sonicator for 5-10 minutes to help break up any precipitate and facilitate dissolution.
-
Gentle Warming: Gently warming the solution to 37°C can increase the solubility of some compounds. However, be cautious as prolonged heating can degrade the compound.
-
pH Adjustment: If your aqueous buffer's pH can be modified without affecting your experiment, adjusting it might improve the solubility of this compound, depending on its pKa.
Troubleshooting Guide: this compound Solubility Issues
This guide provides a systematic approach to addressing solubility challenges with this compound.
Table 1: Solubility Troubleshooting Matrix
| Issue | Potential Cause | Recommended Action |
| Compound will not dissolve in 100% DMSO to create a stock solution. | Insufficient solvent volume or low-quality DMSO. | Increase the volume of DMSO. Use fresh, anhydrous, high-purity DMSO. Gentle warming and vortexing can also be applied. |
| Precipitation observed immediately upon dilution into aqueous buffer. | The compound has low aqueous solubility and is "crashing out" of the solution. | Add the DMSO stock to the aqueous buffer while vortexing to ensure rapid dispersion. Prepare intermediate dilutions in DMSO before the final aqueous dilution. |
| Solution appears cloudy or has visible particles after dilution. | Incomplete dissolution or precipitation over time. | Sonicate the final solution. Perform a solubility test at various concentrations before your main experiment. Prepare fresh dilutions for each experiment. |
| Inconsistent experimental results. | Compound may be precipitating out of solution during the experiment. | Visually inspect your solutions (e.g., in a 96-well plate) for any precipitate before and after the experiment. Consider using a different formulation approach if solubility remains an issue. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Calculate Solvent Volume: Based on the mass of your this compound and its molecular weight (282.32 g/mol ), calculate the volume of DMSO required to achieve your desired stock concentration (e.g., 10 mM).
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, use a bath sonicator for 5-10 minutes. Gentle warming to 37°C can also be applied if necessary.
-
Storage: Store the stock solution at -20°C in small, single-use aliquots to minimize freeze-thaw cycles.
Protocol 2: Dilution of this compound Stock Solution into Aqueous Buffer
-
Prepare Intermediate Dilutions (Optional but Recommended): From your concentrated DMSO stock, prepare a series of intermediate dilutions in 100% DMSO (e.g., 1 mM, 100 µM).
-
Final Dilution: Add a small volume of the appropriate DMSO stock (or intermediate dilution) to your pre-warmed (if applicable) aqueous buffer. Crucially, always add the DMSO stock to the aqueous buffer, not the other way around.
-
Rapid Mixing: Immediately after adding the DMSO stock, vortex or pipette the solution vigorously to ensure rapid and uniform dispersion, which can help prevent precipitation.
-
Final DMSO Concentration Check: Ensure the final concentration of DMSO in your working solution is as low as possible and consistent across all experimental conditions (typically ≤0.5%). Always include a vehicle control (aqueous buffer with the same final DMSO concentration) in your experiments.
Visualizations
Signaling Pathway
Caption: Mechanism of this compound action on the M. tuberculosis tryptophan biosynthesis pathway.
Experimental Workflow
Caption: A step-by-step workflow for dissolving and troubleshooting this compound solubility.
Logical Relationships
Caption: Key factors influencing the solubility of this compound in experimental settings.
References
Technical Support Center: Optimizing BRD-4592 Concentration for Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental use of BRD-4592 (also known as Roxadustat or FG-4592).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and reversible inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) enzymes.[1][2][3][4] Under normal oxygen conditions (normoxia), PHDs hydroxylate the alpha subunit of HIF (HIF-α), targeting it for degradation. By inhibiting PHDs, this compound prevents HIF-α degradation, allowing it to accumulate, translocate to the nucleus, and form a complex with HIF-β.[2] This complex then activates the transcription of various genes involved in erythropoiesis, iron metabolism, and cellular adaptation to hypoxia.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and ethanol. It is practically insoluble in water. For cell culture experiments, it is common to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the culture medium.
Q3: My this compound solution appears cloudy or precipitated after dilution in my aqueous buffer or cell culture medium. What should I do?
A3: This is likely due to the low aqueous solubility of this compound. To avoid precipitation, ensure that the final concentration of the organic solvent (e.g., DMSO) in your working solution is kept to a minimum and is compatible with your experimental system. It is recommended to add the stock solution to the aqueous buffer or medium while vortexing to ensure rapid and uniform mixing. If precipitation persists, consider preparing a fresh, lower concentration stock solution or using a different, more compatible solvent if your experiment allows.
Q4: What are the typical working concentrations for this compound in cell-based assays?
A4: The optimal concentration of this compound can vary significantly depending on the cell type and the specific biological question. Based on published studies, concentrations ranging from 5 µM to 50 µM are often used for observing effects such as HIF-1α stabilization and protection against oxidative stress. However, concentrations up to 250 µM have been reported for other applications. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q5: Are there any known off-target effects of this compound?
A5: While this compound is a potent PHD inhibitor, some studies have reported potential off-target effects, particularly at higher concentrations. For instance, it has been shown to inhibit the fat mass and obesity-associated protein (FTO) with an IC50 of 9.8 μM. Additionally, at micromolar concentrations, it can affect membrane ionic currents, including delayed-rectifier K+ currents (IK(DR)) and voltage-gated Na+ currents. Researchers should be mindful of these potential off-target effects when interpreting their data, especially when using higher concentrations of the compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable effect on HIF-1α stabilization | Insufficient concentration of this compound. | Perform a dose-response experiment with a wider concentration range (e.g., 1 µM to 100 µM). |
| Cell type is not responsive. | Confirm that the cell line expresses HIF-1α and the necessary components of the HIF signaling pathway. | |
| Incorrect experimental conditions. | Ensure that the cells are in a normoxic environment, as hypoxia itself will stabilize HIF-1α. | |
| Cell toxicity or death observed | This compound concentration is too high. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration range for your specific cell line. Lower the working concentration accordingly. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cells (typically <0.5% for DMSO). | |
| Inconsistent results between experiments | Instability of this compound in solution. | Prepare fresh dilutions of this compound from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Variability in cell culture conditions. | Maintain consistent cell passage numbers, seeding densities, and incubation times. |
Data Presentation
This compound Solubility
| Solvent | Solubility | Reference |
| DMSO | ≥17.62 mg/mL to 100 mg/mL | |
| Dimethylformamide (DMF) | ~50 mg/mL | |
| Ethanol | ~0.1 to 2.9 mg/mL | |
| Water | Insoluble |
Recommended Concentration Ranges for In Vitro Experiments
| Application | Cell Line | Concentration Range | Reference |
| Neuroprotection | PC-12 | 5 - 50 µM | |
| Increased Cell Viability | EpSC | 5 - 10 µM | |
| HIF-1α Expression | Adipose-derived mesenchymal stem cells (ADMSCs) | 5 µM | |
| HIF-1α Stabilization | Hep3B | 50 - 250 µM | |
| Cytoprotection against Hypoxia | HK-2 | 15 µM |
IC50 Values
| Target | IC50 Value | Reference |
| PHD2 | 591 nM | |
| Peak Delayed-Rectifier K+ Current (IK(DR)) | 5.71 µM | |
| Late Delayed-Rectifier K+ Current (IK(DR)) | 1.32 µM | |
| Fat Mass and Obesity Associated Protein (FTO) | 9.8 µM |
Experimental Protocols
General Protocol for Cell-Based Assays
-
Stock Solution Preparation: Prepare a 10-100 mM stock solution of this compound in sterile DMSO. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Cell Seeding: Plate cells in appropriate culture vessels and allow them to adhere and reach the desired confluency.
-
Treatment: Dilute the this compound stock solution in pre-warmed cell culture medium to the final desired concentrations. Ensure the final DMSO concentration is consistent across all treatment groups, including the vehicle control, and is non-toxic to the cells.
-
Incubation: Incubate the cells with this compound for the desired period (e.g., 6, 12, 24, or 48 hours), depending on the endpoint being measured.
-
Endpoint Analysis: Harvest cells for downstream analysis, such as Western blotting for HIF-1α expression, quantitative PCR for target gene expression, or viability assays.
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for this compound.
References
- 1. Evidence for the Capability of Roxadustat (FG-4592), an Oral HIF Prolyl-Hydroxylase Inhibitor, to Perturb Membrane Ionic Currents: An Unidentified yet Important Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
Technical Support Center: BRD-4592 Based Assays
Welcome to the technical support center for BRD-4592 based assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common pitfalls encountered during experiments with the HIF prolyl hydroxylase inhibitor, this compound (Roxadustat).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound, also known as Roxadustat, is an inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs).[1][2][3] Under normal oxygen conditions (normoxia), PHDs hydroxylate the alpha subunit of HIF (HIF-α), targeting it for ubiquitination and subsequent degradation by the proteasome. By inhibiting PHDs, this compound prevents the degradation of HIF-α, allowing it to accumulate, translocate to the nucleus, and form a complex with HIF-β.[1][3] This complex then binds to hypoxia-responsive elements (HREs) on DNA, leading to the transcription of various genes involved in erythropoiesis, iron metabolism, and angiogenesis.[2]
Q2: What are the common assays used to assess the activity of this compound?
A2: The activity of this compound is typically assessed using a variety of in vitro assays, including:
-
HIF-1α Stabilization Assays (Western Blot): Directly measures the accumulation of HIF-1α protein in cells treated with this compound.
-
HIF Reporter Gene Assays: Utilizes a reporter gene (e.g., luciferase) under the control of an HRE promoter to quantify HIF transcriptional activity.[4]
-
Immunofluorescence/Immunocytochemistry: Visualizes the stabilization and nuclear translocation of HIF-1α within cells.
-
Quantitative PCR (qPCR): Measures the mRNA expression levels of HIF target genes, such as erythropoietin (EPO) and vascular endothelial growth factor (VEGF).[4]
-
Enzyme-Linked Immunosorbent Assay (ELISA): Quantifies the secretion of proteins encoded by HIF target genes, such as EPO, from cultured cells.
Q3: I am observing inconsistent results in my cell-based assays with this compound. What are the potential causes?
A3: Inconsistent results can arise from several factors, including:
-
Compound Solubility and Stability: this compound has limited solubility in aqueous solutions and may precipitate in cell culture media, leading to variability in the effective concentration.[2]
-
Cell Culture Conditions: Variations in cell density, passage number, and serum concentration can all impact cellular responses to this compound.
-
Assay-Specific Variability: Each assay has its own sources of variability. For instance, in Western blotting for HIF-1α, the protein's short half-life necessitates rapid sample processing to prevent degradation.
Troubleshooting Guides
Problem 1: Low or No HIF-1α Signal in Western Blot
Possible Causes:
-
Rapid HIF-1α Degradation: Under normoxic conditions, HIF-1α has a very short half-life (5-8 minutes). Exposure to oxygen during cell lysis and sample preparation can lead to its rapid degradation.
-
Insufficient Protein Loading: Low abundance of HIF-1α may require loading higher amounts of total protein (at least 50µg per lane is recommended).
-
Suboptimal Antibody Performance: The primary antibody may not be sensitive enough, or the dilution may be incorrect.
-
Inefficient Cell Lysis: Incomplete cell lysis can result in poor extraction of nuclear proteins like HIF-1α.
Solutions:
-
Minimize Oxygen Exposure: Perform cell lysis and sample preparation on ice as quickly as possible. Consider using a lysis buffer containing a PHD inhibitor like cobalt chloride (CoCl2) to stabilize HIF-1α during sample preparation.[5]
-
Optimize Protein Concentration: Use a protein assay (e.g., BCA) to accurately quantify and load a sufficient amount of protein.
-
Validate Antibodies: Use a positive control, such as cells treated with a known HIF stabilizer or cultured under hypoxic conditions, to validate your antibody. Titrate the primary antibody to find the optimal concentration.
-
Enhance Lysis: Use a lysis buffer specifically designed for nuclear protein extraction and consider sonication to ensure complete cell disruption.
Problem 2: High Background in HIF Reporter Assays
Possible Causes:
-
Leaky Reporter Construct: The reporter plasmid may have some basal activity even in the absence of HIF activation.
-
Off-Target Effects of this compound: At high concentrations, this compound may have off-target effects that indirectly activate the reporter.
-
Cell Line-Specific Effects: Some cell lines may have higher basal HIF activity or be more sensitive to non-specific activation.
Solutions:
-
Use a Control Plasmid: Transfect a parallel set of cells with a promoterless reporter plasmid to determine the baseline level of reporter gene expression.
-
Optimize this compound Concentration: Perform a dose-response experiment to identify the optimal concentration of this compound that gives a robust signal without causing high background or cytotoxicity.
-
Cell Line Selection: If high background persists, consider using a different cell line that is known to have a good signal-to-noise ratio for HIF reporter assays.
Problem 3: Compound Precipitation in Cell Culture Media
Possible Causes:
-
Poor Aqueous Solubility: this compound is sparingly soluble in aqueous solutions. When a concentrated DMSO stock is diluted into cell culture media, the compound can precipitate if its solubility limit is exceeded.[2]
-
High Final DMSO Concentration: While DMSO is a common solvent, final concentrations above 0.5% can be toxic to some cell lines and can also affect compound solubility.
Solutions:
-
Prepare a Fresh Stock Solution: Use high-quality, anhydrous DMSO to prepare a fresh stock solution of this compound.
-
Optimize Final DMSO Concentration: Aim for a final DMSO concentration of 0.1% or lower in your cell culture media. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of media, perform a serial dilution in media to ensure the compound stays in solution.
-
Visual Inspection: After adding this compound to the media, visually inspect the solution for any signs of precipitation.
Data Presentation
Table 1: In Vitro Potency of Selected PHD Inhibitors
| Compound | PHD1 IC₅₀ (nM) | PHD2 IC₅₀ (nM) | PHD3 IC₅₀ (nM) |
| This compound (Roxadustat) | ~µM range | ~µM range | ~µM range |
| GSK1278863 (Daprodustat) | 3.5 | 22.2 | 5.5 |
Note: Specific IC₅₀ values for this compound against individual PHD isoforms are not consistently reported in the public domain, but it is known to be a potent inhibitor in the micromolar to sub-micromolar range.[6]
Table 2: Solubility of this compound
| Solvent | Solubility |
| DMSO | 70 mg/mL (198.67 mM) |
| Ethanol | 2 mg/mL |
| Water | Insoluble |
Data from Selleck Chemicals.[2]
Experimental Protocols
Protocol 1: HIF-1α Stabilization Assay by Western Blot
1. Cell Seeding and Treatment:
- Seed cells (e.g., HeLa, HepG2) in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
- Allow cells to adhere overnight.
- Treat cells with varying concentrations of this compound (e.g., 1, 10, 50 µM) or a vehicle control (DMSO) for a predetermined time (e.g., 4-8 hours). Include a positive control (e.g., cells incubated in 1% O₂ or treated with CoCl₂).
2. Cell Lysis:
- Place the cell culture plate on ice and wash the cells twice with ice-cold PBS.
- Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
- Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
- Incubate on ice for 30 minutes, with vortexing every 10 minutes.
- Centrifuge at 14,000 x g for 15 minutes at 4°C.
- Collect the supernatant.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
4. SDS-PAGE and Western Blotting:
- Load equal amounts of protein (30-50 µg) onto an 8% SDS-polyacrylamide gel.
- Perform electrophoresis to separate the proteins.
- Transfer the proteins to a PVDF membrane.
- Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C.
- Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using an ECL substrate.
- Strip the membrane and re-probe for a loading control (e.g., β-actin, GAPDH).
Protocol 2: HIF Reporter Gene Assay
1. Cell Seeding and Transfection:
- Seed cells (e.g., HEK293T) in a 24-well plate.
- Co-transfect the cells with an HRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.
2. Compound Treatment:
- 24 hours post-transfection, replace the media with fresh media containing varying concentrations of this compound or a vehicle control.
3. Luciferase Assay:
- After the desired treatment duration (e.g., 18-24 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system according to the manufacturer's instructions.
- Normalize the HRE-driven firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
Visualizations
Caption: HIF-1α Signaling Pathway under Normoxia and with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. FG 4592 | C19H16N2O5 | CID 11256664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. axonmedchem.com [axonmedchem.com]
Technical Support Center: Improving the Efficacy of BRD-4592 and FG-4592 (Roxadustat) Treatment
Important Introductory Note: The designation "BRD-4592" can be associated with two distinct research compounds. To ensure experimental success, it is crucial to identify which compound is being used. This guide is divided into two sections to address both possibilities:
-
Section 1: this compound (for Mycobacterium tuberculosis research) : An allosteric inhibitor of tryptophan synthase (TrpAB) in Mycobacterium tuberculosis.
-
Section 2: FG-4592 (Roxadustat) : An inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase, often used in research related to anemia, ischemia, and cancer.
Please proceed to the section relevant to your research compound.
Section 1: this compound (Tuberculosis Research)
This section provides troubleshooting and guidance for researchers using this compound, an allosteric inhibitor of Mycobacterium tuberculosis tryptophan synthase (TrpAB).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound? A1: this compound is a small-molecule, allosteric inhibitor that targets the tryptophan synthase (TrpAB) enzyme in Mycobacterium tuberculosis. It binds at the interface between the α and β subunits of the enzyme, preventing the synthesis of tryptophan, an essential amino acid for the bacterium's survival and pathogenicity.
Q2: What is the primary application of this compound? A2: this compound is primarily used in research settings to study the inhibition of the tryptophan biosynthesis pathway in M. tuberculosis and as a potential lead compound for the development of new anti-tuberculosis therapies.
Q3: How should this compound be stored? A3: For long-term storage (months to years), it is recommended to store this compound at -20°C, kept dry and protected from light. For short-term storage (days to weeks), 0-4°C is acceptable.
Q4: What are the challenges associated with allosteric inhibitors like this compound? A4: Allosteric inhibitors can present unique challenges, such as species-specific differences in the allosteric site and potential for state-dependent binding (i.e., binding affinity may depend on the conformational state of the enzyme). These factors can lead to variability in experimental results.
Troubleshooting Guide: M. tuberculosis Cell-Based Assays
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent Minimum Inhibitory Concentration (MIC) values | 1. Inconsistent bacterial inoculum density.2. Contamination of the M. tuberculosis culture.3. Degradation of this compound in culture medium. | 1. Standardize the inoculum preparation using McFarland standards or OD600 measurements.2. Perform purity checks by plating on non-selective agar.3. Prepare fresh stock solutions of this compound for each experiment. |
| No observable inhibition of bacterial growth | 1. Incorrect concentration of this compound.2. Development of resistance in the bacterial strain.3. Poor solubility of the compound in the assay medium. | 1. Verify the concentration of the stock solution and perform a dose-response curve.2. Test the compound on a susceptible reference strain (e.g., H37Rv).3. Ensure the final concentration of the solvent (e.g., DMSO) is not inhibiting growth and that the compound is fully dissolved. |
| High background in colorimetric/fluorometric viability assays | 1. Interference of the compound with the assay reagent.2. Contamination of the culture. | 1. Run a control with the compound in cell-free medium to check for direct reaction with the assay dye.2. Visually inspect cultures for contaminants before adding the viability reagent. |
Experimental Protocol: MIC Determination for this compound using Broth Microdilution
-
Preparation of M. tuberculosis Inoculum:
-
Grow M. tuberculosis (e.g., H37Rv) in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase.
-
Adjust the turbidity of the culture to a 0.5 McFarland standard.
-
Dilute the adjusted culture 1:20 in fresh 7H9 broth to achieve the final inoculum density.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial two-fold dilutions of the compound in a 96-well plate using 7H9 broth. The final volume in each well should be 100 µL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial suspension to each well, bringing the total volume to 200 µL.
-
Include a positive control (bacteria, no drug) and a negative control (broth only).
-
Seal the plate and incubate at 37°C for 7-14 days.
-
-
Reading the Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of M. tuberculosis.
-
Diagrams
Caption: Mechanism of action for this compound in M. tuberculosis.
Section 2: FG-4592 (Roxadustat) (HIF Prolyl Hydroxylase Inhibitor)
This section provides troubleshooting and guidance for researchers using FG-4592 (Roxadustat), an inhibitor of HIF prolyl hydroxylase.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of FG-4592 (Roxadustat)? A1: FG-4592 is an orally bioavailable inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs).[1] Under normal oxygen conditions, PHDs hydroxylate the HIF-α subunit, leading to its degradation.[2] By inhibiting PHDs, FG-4592 mimics a hypoxic state, causing the stabilization and accumulation of HIF-α.[2][3] Stabilized HIF-α then translocates to the nucleus and activates the transcription of target genes, including erythropoietin (EPO) and genes involved in iron metabolism.[3]
Q2: What are the common research applications for FG-4592? A2: FG-4592 is used to study the effects of HIF stabilization in various contexts, including the treatment of anemia associated with chronic kidney disease, angiogenesis, and cellular responses to hypoxia in cancer models.
Q3: Are there known off-target effects or common side effects of FG-4592? A3: In clinical settings, common adverse effects include hyperkalemia, metabolic acidosis, and hypertension. While generally considered to have a good safety profile in research applications, it's important to monitor for unexpected cellular responses.
Q4: What is a typical effective concentration for FG-4592 in cell culture? A4: The optimal concentration is cell-type dependent. Studies have shown effects at concentrations ranging from 5 µM to 100 µM. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and desired outcome.
Troubleshooting Guide: Cell-Based Assays with FG-4592
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No HIF-1α stabilization observed on Western Blot | 1. Rapid HIF-1α degradation: HIF-1α is extremely labile.2. Suboptimal FG-4592 concentration or treatment time. 3. Inefficient protein extraction. | 1. Perform all lysis steps on ice with protease inhibitors. Consider using a lysis buffer containing cobalt chloride to stabilize HIF-1α.2. Perform a dose-response (5-100 µM) and time-course (e.g., 4, 8, 24 hours) experiment.3. Use a nuclear extraction protocol, as stabilized HIF-1α translocates to the nucleus. |
| High variability in downstream gene expression (e.g., VEGF, EPO) | 1. Inconsistent cell confluency or health.2. Variation in treatment conditions.3. Instability of the housekeeping gene under hypoxic conditions. | 1. Ensure consistent seeding density and cell viability across experiments.2. Use freshly prepared FG-4592 solutions and ensure uniform treatment duration.3. Validate that your housekeeping gene's expression is not affected by FG-4592 treatment or HIF stabilization. |
| Unexpected cytotoxicity | 1. FG-4592 concentration is too high.2. Solvent (e.g., DMSO) toxicity.3. Cell line is particularly sensitive. | 1. Perform a cell viability assay (e.g., CCK-8, MTT) to determine the cytotoxic threshold for your cells.2. Ensure the final DMSO concentration is below 0.1%.3. Lower the treatment concentration and/or reduce the exposure time. |
Data Presentation: Efficacy of FG-4592 in Cell-Based Assays
Table 1: Effect of FG-4592 on Cell Viability and HIF-1α Stabilization
| Cell Line | FG-4592 Concentration (µM) | Treatment Duration (h) | Cell Viability (% of Control) | HIF-1α Stabilization (Fold Change) |
| HK-2 | 20 | 24 | ~100% | Not Reported |
| HK-2 | 40 | 24 | Decreased | Not Reported |
| mPTCs | 25 | 24 | ~100% | Not Reported |
| mPTCs | 50 | 24 | ~90% | Not Reported |
| Mesangial Cells | 100 | 24 | Optimal for anti-proliferation | Significant increase |
Table 2: Downstream Effects of FG-4592 Treatment
| Cell Line | FG-4592 Concentration | Outcome Measured | Result |
| Hep3B | Not specified | EPO Release | Increased |
| HeLa | 1 µM | VEGF Secretion | Increased (inferred from HIF-1α stabilization) |
| Various | 10 µM | PHD2/3 Expression | Upregulated after 48-72h |
Experimental Protocols
-
Cell Culture and Treatment:
-
Seed cells (e.g., HeLa, HK-2) in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of FG-4592 or a positive control (e.g., 100 µM CoCl₂) for the desired time (e.g., 8 hours). Include a vehicle-treated control.
-
-
Protein Extraction (Nuclear Extract):
-
CRITICAL: Perform all subsequent steps on ice to prevent HIF-1α degradation.
-
Wash cells with ice-cold PBS.
-
Lyse cells using a nuclear extraction kit according to the manufacturer's protocol.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load 20-40 µg of nuclear extract per lane on an 8% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour.
-
Incubate with a primary antibody against HIF-1α (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL reagent.
-
Strip and re-probe the membrane for a nuclear loading control (e.g., Lamin B1).
-
-
Cell Seeding and Treatment:
-
Seed cells (e.g., HeLa) in 24-well plates.
-
When cells reach ~80% confluency, replace the medium with serum-free medium.
-
Treat cells with various concentrations of FG-4592 for 16-24 hours.
-
-
Sample Collection:
-
Collect the cell culture supernatant.
-
Centrifuge to remove any cellular debris.
-
-
ELISA Procedure:
-
Use a commercial human VEGF ELISA kit.
-
Perform the assay according to the manufacturer's instructions, using the collected supernatant as the sample.
-
-
Data Analysis:
-
Generate a standard curve using the provided VEGF standards.
-
Calculate the concentration of VEGF in each sample based on the standard curve.
-
Normalize VEGF concentration to the total protein content of the cells in each well if desired.
-
Diagrams
Caption: Signaling pathway of FG-4592 (Roxadustat) action.
Caption: Experimental workflow for HIF-1α Western Blotting.
References
how to reduce off-target effects of BRD-4592
Welcome to the technical support center for BRD-4592 (also known as Roxadustat or FG-4592). This guide is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you design experiments and mitigate potential off-target effects of this compound.
Understanding this compound's Mechanism of Action
This compound is an inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH).[1][2][3] Under normal oxygen conditions, HIF prolyl hydroxylases mark the alpha subunit of hypoxia-inducible factor (HIF-α) for degradation.[4][5] By inhibiting these enzymes, this compound mimics a hypoxic state, leading to the stabilization and accumulation of HIF-α. The stabilized HIF-α then translocates to the nucleus, forms a complex with HIF-β, and activates the transcription of various genes, including erythropoietin (EPO), which stimulates red blood cell production.
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in inhibiting HIF-α degradation.
Troubleshooting Guide & FAQs
This section addresses specific issues related to potential off-target effects when using this compound in experiments.
FAQ 1: I'm observing unexpected phenotypes in my cell-based assays that don't seem to be related to the HIF pathway. How can I determine if these are off-target effects of this compound?
Answer:
Unexplained phenotypes can arise from a compound interacting with proteins other than its intended target. To investigate this, a systematic approach is recommended to differentiate between on-target and potential off-target effects.
Recommended Experimental Workflow:
-
Confirm Target Engagement: First, verify that this compound is engaging with its intended target (HIF prolyl hydroxylases) in your experimental system. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose. It assesses the thermal stability of proteins upon ligand binding in intact cells. An increase in the thermal stability of HIF prolyl hydroxylases in the presence of this compound would confirm target engagement.
-
Dose-Response Analysis: Perform a dose-response curve for both the intended phenotype (e.g., EPO upregulation) and the unexpected phenotype. If the unexpected phenotype occurs at a significantly different concentration range, it may suggest an off-target effect.
-
Use of Structurally Different Inhibitors: If available, use another HIF-PH inhibitor with a different chemical scaffold. If this second inhibitor reproduces the on-target effects but not the unexpected phenotype, it strengthens the hypothesis of an off-target effect specific to this compound's chemical structure.
-
Rescue Experiments: If possible, perform a rescue experiment. For example, if the off-target effect is hypothesized to be due to inhibition of a specific kinase, overexpressing a constitutively active form of that kinase might rescue the phenotype.
References
- 1. FG 4592 | C19H16N2O5 | CID 11256664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Roxadustat? [synapse.patsnap.com]
- 3. Roxadustat: Indications, Mechanism of Action and Side Effects_Chemicalbook [chemicalbook.com]
- 4. Roxadustat: Not just for anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Roxadustat: Not just for anemia [frontiersin.org]
BRD-4592 experimental variability and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address experimental variability when working with BRD-4592 (Roxadustat).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as Roxadustat (B1679584) or FG-4592, is a potent, orally bioavailable inhibitor of prolyl hydroxylase domain (PHD) enzymes.[1][2] Under normal oxygen conditions (normoxia), PHDs hydroxylate the alpha subunit of Hypoxia-Inducible Factor (HIF-1α), targeting it for proteasomal degradation. By inhibiting PHDs, this compound prevents HIF-1α degradation, leading to its accumulation and translocation to the nucleus. In the nucleus, HIF-1α dimerizes with HIF-1β and activates the transcription of various genes, including erythropoietin (EPO), which is crucial for red blood cell production.[1][3]
Q2: What are the common in vitro and in vivo applications of this compound?
In vitro, this compound is widely used to stabilize HIF-1α in cell culture to study the downstream effects of HIF pathway activation. Common applications include investigating its effects on cell proliferation, apoptosis, and metabolism in various cell lines.[4] In vivo, this compound is used in animal models to study its effects on erythropoiesis, angiogenesis, and its potential therapeutic applications in conditions like anemia of chronic kidney disease.
Q3: I am not seeing consistent HIF-1α stabilization in my Western blots. What are the potential causes?
Inconsistent HIF-1α stabilization is a common issue. Several factors can contribute to this variability:
-
Rapid HIF-1α Degradation: HIF-1α has a very short half-life (around 5 minutes) in the presence of oxygen. Any delay in cell lysis after treatment can lead to significant degradation.
-
Suboptimal Lysis Buffer: The choice of lysis buffer is critical for preserving HIF-1α. Harsher buffers like RIPA are often recommended for nuclear protein extraction.
-
Inhibitor Inactivity: Improper storage or handling of this compound can lead to its degradation.
-
Cell Culture Conditions: High cell density can create hypoxic microenvironments, leading to baseline HIF-1α stabilization and masking the effect of this compound.
Q4: My EPO ELISA results are highly variable. What could be the reason?
Variability in ELISA results can stem from several sources:
-
Pipetting Errors: Inconsistent pipetting technique can introduce significant variability.
-
Inadequate Washing: Insufficient washing between steps can lead to high background and poor precision.
-
Incorrect Incubation Times or Temperatures: Deviations from the recommended protocol can affect the binding kinetics of antibodies.
-
Reagent Preparation: Improperly prepared or stored reagents can lose activity.
-
Sample Handling: Repeated freeze-thaw cycles of serum or plasma samples can degrade EPO.
Troubleshooting Guides
HIF-1α Western Blotting
| Problem | Potential Cause | Recommended Solution |
| Weak or no HIF-1α signal | Rapid degradation of HIF-1α during sample preparation. | Lyse cells directly and rapidly on ice. Use a lysis buffer containing a cocktail of protease and phosphatase inhibitors. Consider using a buffer with cobalt chloride to stabilize HIF-1α. |
| Insufficient this compound concentration or incubation time. | Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line. | |
| Poor antibody quality or incorrect dilution. | Use a well-validated HIF-1α antibody at the recommended dilution. Include a positive control (e.g., cells treated with a known HIF stabilizer like CoCl₂). | |
| Inefficient nuclear extraction. | As stabilized HIF-1α translocates to the nucleus, a nuclear extraction protocol is recommended over whole-cell lysates. | |
| High background | Antibody concentration too high. | Titrate the primary and secondary antibody concentrations. |
| Insufficient blocking. | Increase the blocking time or try a different blocking agent (e.g., 5% non-fat milk or BSA in TBST). | |
| Inadequate washing. | Increase the number and duration of washes between antibody incubations. | |
| Non-specific bands | Antibody cross-reactivity or protein degradation products. | Use a highly specific monoclonal antibody. Ensure rapid sample processing to minimize degradation. The theoretical molecular weight of HIF-1α is ~93 kDa, but post-translationally modified forms can appear at 110-130 kDa. |
Erythropoietin (EPO) ELISA
| Problem | Potential Cause | Recommended Solution |
| High coefficient of variation (CV%) between replicates | Inaccurate pipetting. | Use calibrated pipettes and ensure consistent technique. Pre-wet pipette tips before dispensing. |
| Incomplete washing. | Ensure all wells are washed thoroughly and uniformly between each step. | |
| Plate reader issue. | Check the plate reader settings and ensure the correct wavelength is used (typically 450 nm). | |
| Low signal or poor standard curve | Inactive reagents (standards, antibodies, or conjugate). | Ensure all reagents are stored correctly and have not expired. Prepare fresh working solutions for each assay. |
| Incorrect incubation times or temperatures. | Adhere strictly to the incubation times and temperatures specified in the protocol. | |
| Improper sample dilution. | Ensure samples are diluted within the linear range of the assay. | |
| High background | Insufficient washing. | Increase the number of washes. |
| Contaminated reagents or buffers. | Use fresh, high-quality reagents and buffers. | |
| Non-specific binding. | Ensure adequate blocking of the plate. |
Cell-Based Assays (e.g., Viability, Proliferation)
| Problem | Potential Cause | Recommended Solution |
| High variability in IC50 values | Inconsistent cell seeding density. | Ensure a uniform cell suspension and accurate cell counting before seeding. |
| Variation in cell passage number. | Use cells within a consistent and low passage number range, as high passage numbers can alter cellular responses. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, or fill them with sterile media/PBS to maintain humidity. | |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent is non-toxic to the cells (typically <0.1% for DMSO). | |
| Unexpected off-target effects | Compound concentration is too high. | Perform a dose-response curve to identify the optimal concentration range that targets the intended pathway without causing widespread toxicity. |
| Cell culture medium components. | Be aware that components in the serum of the culture medium can bind to the compound, reducing its effective concentration. |
Experimental Protocols
Protocol 1: HIF-1α Stabilization and Western Blot Analysis
This protocol describes the induction of HIF-1α stabilization using this compound and its detection by Western blotting.
Materials:
-
Cell line of interest (e.g., HEK293T, HepG2)
-
Complete cell culture medium
-
This compound (Roxadustat)
-
DMSO (for stock solution)
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer (or other suitable lysis buffer) supplemented with protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-HIF-1α
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Positive control: Cells treated with 100 µM CoCl₂ or cultured in a hypoxic chamber (1% O₂)
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a consistent density to avoid confluency-induced hypoxia.
-
Allow cells to adhere overnight.
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with the desired concentration of this compound (e.g., 10-50 µM) for the desired time (e.g., 4-8 hours). Include a vehicle (DMSO) control.
-
-
Cell Lysis:
-
Place the cell culture dish on ice.
-
Quickly aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Immediately add ice-cold lysis buffer to the cells.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein extract).
-
-
Protein Quantification and Western Blotting:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Protocol 2: Erythropoietin (EPO) ELISA
This protocol provides a general guideline for measuring EPO levels in cell culture supernatants or serum/plasma samples using a sandwich ELISA kit. Always refer to the specific manufacturer's protocol for detailed instructions.
Materials:
-
EPO ELISA kit (containing pre-coated plate, detection antibody, conjugate, substrate, wash buffer, and standards)
-
Cell culture supernatant or serum/plasma samples
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare all reagents, standards, and samples as instructed in the kit manual. Allow all reagents to reach room temperature before use.
-
-
Assay Procedure:
-
Add standards and samples to the appropriate wells of the pre-coated microplate.
-
Add the detection antibody to each well.
-
Incubate the plate as recommended in the protocol (e.g., 2 hours at room temperature).
-
Wash the plate multiple times with the provided wash buffer.
-
Add the streptavidin-HRP conjugate to each well.
-
Incubate the plate (e.g., 1 hour at room temperature).
-
Wash the plate again.
-
Add the TMB substrate solution to each well.
-
Incubate in the dark until color develops (e.g., 15-30 minutes).
-
Add the stop solution to each well to terminate the reaction.
-
-
Data Analysis:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of EPO in the samples by interpolating their absorbance values from the standard curve.
-
Visualizations
Caption: Mechanism of action of this compound in stabilizing HIF-1α.
Caption: Experimental workflow for HIF-1α Western blotting.
Caption: Logical approach to troubleshooting experimental variability.
References
- 1. Roxadustat: Not just for anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HIF-α activation by the prolyl hydroxylase inhibitor roxadustat suppresses chemoresistant glioblastoma growth by inducing ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Roxadustat regulates the cell cycle and inhibits proliferation of mesangial cells via the hypoxia-inducible factor-1α/P53/P21 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Refining In Vivo Delivery of BRD-4592
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining the in vivo delivery of BRD-4592, a potent allosteric inhibitor of Mycobacterium tuberculosis tryptophan synthase (TrpAB).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic azetidine (B1206935) derivative that acts as a bactericidal agent against Mycobacterium tuberculosis (M.tb).[1] It functions as an allosteric inhibitor of tryptophan synthase (TrpAB), an essential enzyme in the tryptophan biosynthesis pathway of M.tb.[1][2] By binding to the interface of the α and β subunits of TrpAB, this compound disrupts multiple steps in the enzyme's function, ultimately blocking the production of tryptophan, which is crucial for the bacterium's survival, especially during infection.[1][3]
Q2: What is the primary challenge in the in vivo delivery of this compound?
A2: The principal obstacle for effective in vivo delivery of this compound in mammalian models, such as mice, is its metabolic instability. The compound exhibits rapid clearance in mouse liver microsomes, which has, to date, limited its efficacy testing in traditional murine tuberculosis models.[4]
Q3: Has this compound shown efficacy in any in vivo models?
A3: Yes, this compound has demonstrated in vivo efficacy in a zebrafish model of Mycobacterium marinum infection, a surrogate for tuberculosis.[5] This model is often used for rapid, early-stage in vivo screening of anti-tubercular compounds.[1][6]
Q4: Why is targeting the tryptophan biosynthesis pathway a promising anti-tubercular strategy?
A4: The tryptophan biosynthesis pathway is essential for M.tb to establish and maintain an infection.[3][7] During infection, the host immune system can attempt to limit bacterial growth by depleting tryptophan.[8][9] M.tb counteracts this by synthesizing its own tryptophan. Therefore, inhibiting this pathway makes the bacterium susceptible to the host's natural defenses and is a promising therapeutic strategy.[8][9]
Q5: What are potential strategies to overcome the rapid metabolism of this compound?
A5: Several strategies can be employed to address the rapid metabolism of this compound. These include structural modifications to block metabolically labile sites, the development of prodrugs that release the active compound in a controlled manner, and the use of advanced formulation technologies like nanoparticles to protect the drug from premature metabolism.[4][10][11][12][13]
Troubleshooting Guide for In Vivo Experiments
This guide addresses common issues researchers may encounter when working with this compound and similar metabolically unstable compounds in vivo.
| Issue | Potential Cause | Recommended Solutions |
| Low or no detectable plasma concentration of this compound after administration. | Rapid first-pass metabolism in the liver. | - Change the route of administration: Consider parenteral routes like intravenous (IV) or subcutaneous (SC) to bypass first-pass metabolism.[10] - Formulation Strategies: Encapsulate this compound in nanoparticles (e.g., liposomes, polymeric micelles) to shield it from metabolic enzymes.[14][15][16] - Prodrug Approach: Synthesize a prodrug of this compound that is less susceptible to metabolism and is converted to the active form at the target site.[4][11] |
| High variability in plasma concentrations between individual animals. | Inconsistent administration technique. Differences in metabolic rates between animals. | - Standardize Administration: Ensure consistent and accurate dosing techniques, especially for oral gavage or injections. - Increase Sample Size: Use a larger number of animals per group to account for biological variability. - Controlled Environment: Maintain a consistent environment (e.g., diet, light-dark cycle) for all animals as these factors can influence metabolism. |
| Lack of in vivo efficacy in a mouse model despite proven in vitro activity. | Insufficient drug exposure at the site of infection due to rapid clearance. | - Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Conduct thorough PK studies to determine the half-life and exposure of this compound. Use this data to design a dosing regimen that maintains the drug concentration above the minimum inhibitory concentration (MIC).[17][18] - Dose Escalation Studies: Carefully increase the dose to determine if a therapeutic window can be achieved before the onset of toxicity. - Alternative Animal Models: Consider using the zebrafish model where this compound has shown efficacy, for initial screening of optimized formulations or analogs.[1][6] |
| Precipitation of this compound during formulation preparation. | Poor aqueous solubility. | - Co-solvents: Use a mixture of biocompatible solvents to dissolve this compound before dilution in the final vehicle. - pH Adjustment: Determine the pH-solubility profile of this compound and adjust the vehicle pH accordingly, ensuring it remains within a physiologically acceptable range. - Nanoparticle Formulation: Formulating the compound in nanoparticles can improve its solubility and stability in aqueous solutions.[14][15] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Evaluation in a Murine Model of Chronic Tuberculosis (Hypothetical Protocol for a Metabolically Stabilized this compound Analog)
This protocol is designed for a hypothetical analog of this compound with improved metabolic stability.
1. Animal Model:
-
Female BALB/c mice, 6-8 weeks old.
2. Infection:
-
Infect mice via a low-dose aerosol route with Mycobacterium tuberculosis H37Rv to deliver approximately 100-200 colony-forming units (CFU) to the lungs.
-
Allow the infection to establish for 4 weeks to develop into a chronic state.
3. Drug Formulation and Administration:
-
Formulation: Prepare a nanoemulsion of the this compound analog to enhance bioavailability.[14]
-
Dosing: Administer the formulated analog orally or via intraperitoneal injection once daily for 28 days. Include vehicle control and positive control (e.g., isoniazid) groups.
4. Efficacy Assessment:
-
At 24 hours post-final dose, euthanize the mice.
-
Aseptically remove the lungs and spleen.
-
Homogenize the organs in sterile phosphate-buffered saline (PBS) containing 0.05% Tween 80.
-
Plate serial dilutions of the homogenates on Middlebrook 7H11 agar (B569324) plates.
-
Incubate at 37°C for 3-4 weeks and enumerate the CFU.
-
The efficacy is determined by the log10 reduction in CFU in the treated groups compared to the vehicle control group.
Protocol 2: Pharmacokinetic Study of a Novel this compound Formulation
1. Animal Model:
-
Female BALB/c mice, 6-8 weeks old.
2. Drug Administration:
-
Administer a single dose of the formulated this compound via the intended therapeutic route (e.g., oral or intravenous).
3. Sample Collection:
-
Collect blood samples via tail vein or retro-orbital bleeding at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process the blood to obtain plasma.
4. Bioanalysis:
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
5. Data Analysis:
-
Calculate key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life (t1/2).
Visualizations
Signaling Pathway
Caption: The tryptophan biosynthesis pathway in M. tuberculosis, highlighting the inhibitory action of this compound on Tryptophan Synthase (TrpAB).
Experimental Workflow
Caption: A streamlined workflow for the preclinical evaluation of novel this compound formulations and analogs.
Troubleshooting Logic
Caption: A logical decision tree for troubleshooting poor in vivo efficacy of this compound or its analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The tryptophan biosynthetic pathway is essential for Mycobacterium tuberculosis to cause disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prodrug Approaches for Improved DMPK Characteristics and Their Preclinical Study Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. A small-molecule allosteric inhibitor of Mycobacterium tuberculosis tryptophan synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The zebrafish embryo as an in vivo model for screening nanoparticle-formulated lipophilic anti-tuberculosis compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. m.youtube.com [m.youtube.com]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. mdpi.com [mdpi.com]
- 11. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Paving the way for small-molecule drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nanocarriers in Tuberculosis Treatment: Challenges and Delivery Strategies [mdpi.com]
- 15. Formulation of Nanoparticles Against TB--A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Nano-based anti-tubercular drug delivery: an emerging paradigm for improved therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. [PDF] Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics | Semantic Scholar [semanticscholar.org]
Technical Support Center: Troubleshooting Inconsistent Results with BRD-4592 (Roxadustat/FG-4592)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistencies in experimental results with BRD-4592, also known as Roxadustat (B1679584) or FG-4592.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound (Roxadustat)?
This compound is an inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) enzymes. Under normal oxygen conditions (normoxia), PHDs hydroxylate the alpha subunit of HIF (HIF-α), targeting it for proteasomal degradation. By inhibiting PHDs, this compound prevents HIF-α degradation, leading to its accumulation, dimerization with HIF-β, and translocation to the nucleus. There, the HIF complex binds to hypoxia-responsive elements (HREs) in the DNA, initiating the transcription of various genes involved in erythropoiesis, iron metabolism, and angiogenesis.
Q2: What are the common sources of variability in in vitro experiments with this compound?
Inconsistencies in in vitro results with this compound can arise from several factors:
-
Cell Line Specificity: The response to this compound can vary significantly between different cell lines due to differences in the expression levels of HIF isoforms, PHDs, and other related proteins.
-
Compound Solubility and Stability: Improper dissolution or degradation of the compound can lead to inaccurate concentrations and variable effects.
-
Cell Culture Conditions: Factors such as cell density, passage number, serum concentration, and oxygen levels in the incubator can all influence the cellular response to this compound.
-
Assay-Dependent Variability: The choice of experimental readout (e.g., Western blot for HIF-1α, reporter gene assay, qPCR for target genes) can introduce variability. For instance, the timing of analysis is critical as HIF-1α protein levels can be transient.
Q3: Are there known off-target effects of this compound that could lead to unexpected results?
While this compound is a potent PHD inhibitor, researchers should be aware of potential off-target effects that could contribute to inconsistent or unexpected findings. Some studies suggest that the effects of roxadustat may not be solely HIF-dependent.[1] For example, at higher concentrations, off-target effects on other cellular processes cannot be excluded. Researchers observing unexpected phenotypes should consider the possibility of off-target activities and perform appropriate control experiments.
Troubleshooting Guides
Problem 1: Inconsistent or No Induction of HIF-1α Protein Levels
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Compound Inactivity | Ensure the this compound powder is properly stored and protected from light and moisture. Prepare fresh stock solutions in an appropriate solvent like DMSO. Test the activity of a new batch of the compound. |
| Incorrect Compound Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. Concentrations can range from low micromolar to nanomolar depending on the cell type and experimental endpoint. |
| Suboptimal Cell Conditions | Ensure cells are healthy, within a low passage number, and plated at a consistent density. Cell confluency can affect the cellular response. |
| Timing of Analysis | HIF-1α protein accumulation can be transient. Perform a time-course experiment (e.g., 2, 4, 8, 24 hours) to identify the peak time point for HIF-1α stabilization in your cell line. |
| Inefficient Protein Extraction or Detection | Use a lysis buffer containing protease and phosphatase inhibitors. Ensure your Western blot protocol is optimized for detecting HIF-1α, which can be a challenging protein to work with. Use a positive control, such as cells treated with a known HIF stabilizer like cobalt chloride or grown in hypoxic conditions. |
Problem 2: Variable Downstream Gene Expression Results
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Cell Line-Specific Gene Regulation | The induction of specific HIF target genes can be highly cell-type dependent. Verify the expression of your target genes of interest in your chosen cell line at baseline. |
| RNA Degradation | Use a reliable RNA extraction method and ensure the integrity of your RNA samples before proceeding with qPCR. |
| Suboptimal qPCR Assay | Design and validate qPCR primers for efficiency and specificity. Use appropriate reference genes for normalization that are not affected by this compound treatment. |
| Transient Gene Expression | Similar to protein levels, the induction of target gene mRNA can be transient. Perform a time-course experiment to determine the optimal time point for measuring the expression of your genes of interest. |
Experimental Protocols
General Protocol for In Vitro Treatment with this compound
-
Compound Preparation:
-
Prepare a stock solution of this compound (Roxadustat) in sterile DMSO. For example, a 10 mM stock solution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Plate cells in appropriate culture vessels at a predetermined density to ensure they are in the exponential growth phase at the time of treatment.
-
Allow cells to adhere and recover for 24 hours before treatment.
-
-
Treatment:
-
On the day of the experiment, dilute the this compound stock solution to the desired final concentrations in fresh, pre-warmed cell culture medium.
-
Ensure the final DMSO concentration is consistent across all treatment groups, including the vehicle control (typically ≤ 0.1%).
-
Remove the old medium from the cells and replace it with the medium containing this compound or vehicle control.
-
-
Incubation:
-
Incubate the cells for the desired period (e.g., 4-24 hours) under standard cell culture conditions (37°C, 5% CO2).
-
-
Harvesting and Analysis:
-
After incubation, harvest the cells for downstream analysis (e.g., protein extraction for Western blot, RNA extraction for qPCR, or cell-based assays).
-
Data Presentation
Table 1: Example Dose-Response of this compound on HIF-1α Stabilization
| This compound Concentration (µM) | Relative HIF-1α Protein Level (Fold Change vs. Vehicle) |
| 0 (Vehicle) | 1.0 |
| 0.1 | 2.5 |
| 1 | 8.2 |
| 10 | 15.6 |
| 50 | 12.1 (potential toxicity/off-target effects) |
Note: The above data is illustrative. Actual results will vary depending on the cell line and experimental conditions.
Mandatory Visualizations
References
Validation & Comparative
Comparative Analysis of BRD-4592 and Other Inhibitors of Tryptophan Biosynthesis in Mycobacterium tuberculosis
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative analysis of BRD-4592 and other inhibitors targeting the essential tryptophan biosynthesis pathway in Mycobacterium tuberculosis.
The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, necessitates the discovery and development of novel therapeutics with new mechanisms of action. The tryptophan biosynthesis pathway, essential for Mtb survival in vivo and absent in humans, presents a promising set of targets for novel anti-tubercular agents. This guide provides a detailed comparative analysis of this compound, a potent allosteric inhibitor of Mtb tryptophan synthase (TrpAB), and other inhibitors targeting this critical metabolic pathway.
Mechanism of Action and Target Comparison
This compound is a synthetic azetidine (B1206935) derivative that acts as a bactericidal agent against Mtb through the allosteric inhibition of tryptophan synthase (TrpAB).[1][2][3] TrpAB is a heterotetrameric enzyme complex (αββα) that catalyzes the final two steps in tryptophan biosynthesis. The α-subunit (TrpA) converts indole-3-glycerol phosphate (B84403) (IGP) to indole (B1671886), which is then channeled to the β-subunit (TrpB) to react with serine, producing L-tryptophan.[4][5] this compound binds at the interface of the α and β subunits, affecting multiple steps in the enzyme's reaction cycle.[1][2]
For a comprehensive comparison, this guide includes other known inhibitors of the Mtb tryptophan biosynthesis pathway:
-
GSK1 and GSK2: These compounds, belonging to the sulfolane (B150427) and indole-5-sulfonamide chemical scaffolds respectively, are also allosteric inhibitors of TrpAB.[6] Similar to this compound, they bind to an allosteric site at the subunit interface.[6]
-
Indole Propionic Acid (IPA): A metabolite produced by the gut microbiota, IPA targets a different enzyme in the pathway, anthranilate synthase (TrpE).[1][4][7] TrpE catalyzes the first committed step in tryptophan biosynthesis. IPA acts as an allosteric inhibitor, mimicking the natural feedback inhibitor L-tryptophan.[1][4][7]
Quantitative Performance Data
The following table summarizes the available quantitative data for this compound and its comparators. Direct comparison of potency should be made with caution, as different metrics (IC50 vs. MIC) are reported.
| Inhibitor | Target Enzyme | Chemical Scaffold | IC50 (TrpA) | IC50 (TrpB) | Whole-Cell MIC (Mtb H37Rv) | Ki |
| This compound | Tryptophan Synthase (TrpAB) | Azetidine | 70.9 nM[1][3] | 22.6 nM[1][3] | 1.6 - 3 µM[6] | Not Reported |
| GSK1 | Tryptophan Synthase (TrpAB) | Sulfolane | Not Reported | Not Reported | 0.76 µM[6] | Not Reported |
| GSK2 | Tryptophan Synthase (TrpAB) | Indole-5-sulfonamide | Not Reported | Not Reported | 1.1 µM[6] | Not Reported |
| GSK-839 * | Tryptophan Synthase (TrpAB) | Tetrazole | Not Reported | Not Reported | 0.1 µM[8] | 0.25 µM[9] |
| Indole Propionic Acid (IPA) | Anthranilate Synthase (TrpE) | Indole | Not Applicable | Not Applicable | Moderately Active[7] | Not Reported |
| L-Tryptophan (Physiological Inhibitor) | Anthranilate Synthase (TrpE) | Amino Acid | Not Applicable | Not Applicable | Not Applicable | IC50 ~200 nM - 6.3 µM[4] |
*GSK-839 is a potent antitubercular agent from a series related to GSK1 and GSK2, targeting TrpAB.
Signaling Pathway and Inhibition Points
The tryptophan biosynthesis pathway in M. tuberculosis is a multi-step process initiated from chorismate. The diagram below illustrates the key enzymatic steps and the points of inhibition for the compounds discussed.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor performance. Below are representative protocols for key assays.
Expression and Purification of M. tuberculosis TrpAB
Objective: To produce and purify the recombinant TrpAB heterotetramer for use in enzymatic assays.
Protocol:
-
Gene Cloning and Expression Vector: The genes encoding the TrpA (α-subunit) and TrpB (β-subunit) of M. tuberculosis are cloned into separate expression vectors or co-expressed from a single vector in an E. coli expression strain (e.g., BL21(DE3)).[6]
-
Protein Expression:
-
Culture the transformed E. coli in a suitable medium (e.g., LB broth) with appropriate antibiotics at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with an appropriate inducer (e.g., IPTG) and continue to culture at a lower temperature (e.g., 18-25°C) overnight.
-
Harvest the cells by centrifugation.
-
-
Cell Lysis:
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM KCl, 20 mM imidazole (B134444), 5% glycerol, 1 mM PLP, 1 mM L-Serine, and 1 mM TCEP).[6]
-
Lyse the cells by sonication or high-pressure homogenization on ice.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Purification:
-
Apply the clarified lysate to a Ni-NTA affinity chromatography column (if using His-tagged proteins).
-
Wash the column with lysis buffer to remove non-specifically bound proteins.
-
Elute the TrpAB complex with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Further purify the complex using size-exclusion chromatography to isolate the correctly assembled αββα heterotetramer.
-
-
Protein Characterization:
-
Assess the purity of the protein by SDS-PAGE.
-
Determine the protein concentration using a standard method (e.g., Bradford assay or measuring absorbance at 280 nm).
-
Confirm the activity of the purified enzyme complex.
-
Tryptophan Synthase Activity Assay (α-subunit) - Fluorescence-Based
Objective: To measure the activity of the TrpA subunit by quantifying the production of glyceraldehyde-3-phosphate (G3P).
Materials:
-
Purified TrpAB enzyme
-
Indole-3-glycerol phosphate (IGP) substrate
-
L-serine
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.8)
-
Fluorescent G3P detection reagent (e.g., a commercially available kit)
-
96-well black microplate
-
Fluorescence microplate reader
Protocol:
-
Reaction Setup:
-
In a 96-well black microplate, prepare the reaction mixture containing assay buffer, L-serine (at a concentration ≥0.1 mM to ensure the α-reaction is rate-limiting), and varying concentrations of the inhibitor (e.g., this compound) or vehicle control (e.g., DMSO).[1]
-
Add the purified TrpAB enzyme to each well and incubate for a pre-determined time at room temperature to allow for inhibitor binding.
-
-
Initiate Reaction:
-
Initiate the enzymatic reaction by adding the substrate, IGP.
-
-
Incubation:
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction and add the fluorescent G3P detection reagent according to the manufacturer's instructions.
-
Incubate as required for the fluorescent signal to develop.
-
-
Measurement:
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Tryptophan Synthase Activity Assay (Overall and β-subunit) - LC-MS Based
Objective: To measure the overall TrpAB reaction (IGP + L-Serine → G3P + L-Tryptophan) or the β-subunit specific reaction (Indole + L-Serine → L-Tryptophan) by quantifying tryptophan and/or indole.
Materials:
-
Purified TrpAB enzyme
-
Substrates: IGP and L-serine (for overall reaction) or Indole and L-serine (for β-subunit reaction)
-
Assay buffer
-
Quenching solution (e.g., acetonitrile (B52724) with an internal standard)
-
LC-MS system
Protocol:
-
Reaction Setup:
-
Set up the enzymatic reaction in a microcentrifuge tube containing assay buffer, substrates, and varying concentrations of the inhibitor or vehicle control.
-
Add the purified TrpAB enzyme to initiate the reaction.
-
-
Incubation:
-
Incubate the reaction at 37°C for a specific time.
-
-
Quenching:
-
Stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile containing a deuterated internal standard for tryptophan and/or indole).
-
-
Sample Preparation:
-
Centrifuge the quenched reaction mixture to precipitate the protein.
-
Transfer the supernatant to a new tube for LC-MS analysis.
-
-
LC-MS Analysis:
-
Inject the sample onto an appropriate LC column (e.g., C18) for separation.
-
Use a suitable mobile phase gradient to elute tryptophan and indole.
-
Detect and quantify the analytes using a mass spectrometer in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Calculate the amount of tryptophan produced or indole consumed based on a standard curve.
-
Determine the percentage of inhibition and calculate the IC50 value.
-
Conclusion
This compound and the GSK series of compounds represent promising classes of inhibitors targeting the tryptophan synthase of M. tuberculosis. Their allosteric mechanism of action, targeting the subunit interface, offers a potential advantage in overcoming resistance mechanisms that may arise from mutations in the active site. The comparison with Indole Propionic Acid highlights the potential for targeting different enzymes within the same essential pathway. The data and protocols presented in this guide provide a framework for the continued investigation and development of novel anti-tubercular agents targeting tryptophan biosynthesis. Further studies are warranted to fully elucidate the therapeutic potential of these compounds.
References
- 1. Gut Microbiota Metabolite Indole Propionic Acid Targets Tryptophan Biosynthesis in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Improved method for measuring the catalytic activity of tryptophan synthase alpha subunit in cell extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Tryptophan synthase - Wikipedia [en.wikipedia.org]
- 6. Resistance of Mycobacterium tuberculosis to indole 4-carboxamides occurs through alterations in drug metabolism and tryptophan biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Indole Propionic Acid, an Unusual Antibiotic Produced by the Gut Microbiota, With Anti-inflammatory and Antioxidant Properties [frontiersin.org]
- 8. LC-MS/MS-based quantification of tryptophan metabolites and neurotransmitters in the serum and brain of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Cross-Validation of BRD-4592 (Roxadustat) Activity in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the activity of BRD-4592 (Roxadustat), a notable hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor, across various cell lines. The objective is to offer a clear, data-driven comparison with alternative HIF-PH inhibitors, supported by experimental data and detailed protocols.
Mechanism of Action: The HIF-1α Signaling Pathway
This compound and its alternatives function by inhibiting HIF prolyl hydroxylases, the enzymes responsible for the degradation of Hypoxia-Inducible Factor-1α (HIF-1α). Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated by PHD enzymes, leading to its ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent degradation by the proteasome. By inhibiting PHDs, these compounds allow HIF-1α to stabilize, translocate to the nucleus, and activate the transcription of various target genes involved in processes such as erythropoiesis and angiogenesis.
Comparative Activity of HIF-PH Inhibitors in Various Cell Lines
The following table summarizes the available quantitative data on the activity of this compound and alternative HIF-PH inhibitors in different cell lines. It is important to note that the endpoints for the IC50 values may differ (e.g., enzymatic inhibition vs. cell proliferation), which should be considered when comparing the compounds.
| Compound | Cell Line | Cell Type | IC50 | Endpoint | Citation |
| This compound (Roxadustat) | GH3 | Rat Pituitary Tumor | 5.71 µM | Inhibition of peak IK(DR) | [1][2] |
| GH3 | Rat Pituitary Tumor | 1.32 µM | Inhibition of late IK(DR) | [1][2] | |
| HK-2 | Human Renal Tubular Epithelial | 0.01 µM | Downregulation of BNIP3 expression | [3] | |
| HepG2 | Human Hepatocellular Carcinoma | - | Displayed anticancer property | ||
| MCF-7 | Human Breast Adenocarcinoma | - | Displayed anticancer property | ||
| Daprodustat | - | - | 3.5 nM | HIF-PH1 Inhibition (enzymatic) | |
| - | - | 22.2 nM | HIF-PH2 Inhibition (enzymatic) | ||
| - | - | 5.5 nM | HIF-PH3 Inhibition (enzymatic) | ||
| Hep3B | Human Hepatocellular Carcinoma | 25-50 µM | HIF-1α & HIF-2α accumulation | ||
| MCF-7 | Human Breast Adenocarcinoma | 0.34 µM | Proliferation Inhibition | ||
| Vadadustat | - | - | low nM | PHD1, PHD2, PHD3 Inhibition (enzymatic) | |
| Hep3B | Human Hepatocellular Carcinoma | 0.1-30 µM | HIF-1α & HIF-2α stabilization | ||
| HUVEC | Human Umbilical Vein Endothelial | 0.1-30 µM | HIF-1α & HIF-2α stabilization | ||
| Molidustat | 95D | Human Lung Cancer | - | Rescues proliferation defects | |
| A549 | Human Lung Cancer | - | Rescues proliferation defects |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of HIF-PH inhibitors on the proliferation of adherent cancer cell lines.
Materials:
-
Adherent cancer cell lines
-
Complete cell culture medium
-
HIF-PH inhibitor (e.g., this compound)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and resuspend cells in complete medium. Seed 100 µL of the cell suspension into each well of a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the HIF-PH inhibitor in complete medium. The final concentration of DMSO should be kept below 0.5%. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO-treated cells) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis of HIF-1α Stabilization
This protocol describes the detection of HIF-1α protein levels in cultured cells following treatment with a HIF-PH inhibitor.
Materials:
-
Cultured cells
-
HIF-PH inhibitor
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against HIF-1α
-
HRP-conjugated secondary antibody
-
Loading control antibody (e.g., β-actin or GAPDH)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Plate cells and treat with the HIF-PH inhibitor for the desired time. After treatment, wash the cells with ice-cold PBS and lyse them on ice using lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again with TBST. Detect the signal using an ECL substrate and an imaging system.
-
Loading Control: Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
References
- 1. Investigating potential anti-proliferative activity of different statins against five cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cell lines ic50: Topics by Science.gov [science.gov]
- 3. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two leading oral hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitors, Roxadustat (also known as BRD-4592 or FG-4592) and Daprodustat, for the treatment of anemia associated with chronic kidney disease (CKD). A comparison with the traditional erythropoiesis-stimulating agent (ESA), Epoetin alfa, is also included to provide a broader context.
Executive Summary
Anemia is a common and debilitating complication of chronic kidney disease, primarily due to insufficient production of erythropoietin (EPO) by the kidneys. For decades, the standard of care has been injectable ESAs, such as Epoetin alfa, which directly stimulate erythropoiesis. The advent of orally administered HIF-PH inhibitors, including Roxadustat and Daprodustat, represents a paradigm shift in anemia management. These agents work by mimicking the body's natural response to hypoxia, leading to the stabilization of HIFs and the subsequent transcriptional activation of genes involved in erythropoiesis and iron metabolism. This guide presents a detailed comparison of the efficacy and safety of Roxadustat and Daprodustat, supported by data from pivotal clinical trials, alongside a summary of their mechanisms of action and detailed experimental protocols.
Data Presentation
Table 1: Efficacy of Roxadustat and Daprodustat in Dialysis-Dependent (DD-CKD) Patients
| Clinical Trial | Compound | Comparator | Patient Population | N | Baseline Hemoglobin (g/dL) | Mean Change in Hemoglobin from Baseline (g/dL) | Treatment Duration |
| ROCKIES[1] | Roxadustat | Epoetin alfa | DD-CKD | 2133 | ~10.4 | 0.77 (Roxadustat) vs. 0.68 (Epoetin alfa) | 28-52 weeks |
| ASCEND-D[2] | Daprodustat | Epoetin alfa/ Darbepoetin alfa | DD-CKD | 2964 | 10.4 | Daprodustat was non-inferior to ESAs | 28-52 weeks |
Table 2: Efficacy of Roxadustat in Non-Dialysis-Dependent (NDD-CKD) Patients
| Clinical Trial | Compound | Comparator | Patient Population | N | Baseline Hemoglobin (g/dL) | Mean Change in Hemoglobin from Baseline (g/dL) | Treatment Duration |
| OLYMPUS[3] | Roxadustat | Placebo | NDD-CKD (Stages 3, 4, 5) | 2781 | 9.1 | 1.75 (Roxadustat) vs. 0.40 (Placebo) | 28-52 weeks |
Table 3: Safety Profile of Roxadustat and Daprodustat in Dialysis-Dependent (DD-CKD) Patients (% of patients with at least one adverse event)
| Clinical Trial | Compound | Comparator | Serious Adverse Events | Adverse Events Leading to Discontinuation |
| ROCKIES[1] | Roxadustat | Epoetin alfa | 57.6% (Roxadustat) vs. 57.5% (Epoetin alfa) | Not specified |
| ASCEND-D[2] | Daprodustat | Epoetin alfa/ Darbepoetin alfa | Comparable rates between groups | Not specified |
Signaling Pathways
The mechanisms of action of Roxadustat, Daprodustat, and Epoetin alfa are distinct, targeting different points in the erythropoiesis signaling cascade.
HIF-1α Signaling Pathway (Roxadustat & Daprodustat)
Roxadustat and Daprodustat are inhibitors of HIF prolyl hydroxylases, enzymes that mark the alpha subunit of HIF (HIF-1α) for degradation in the presence of oxygen. By inhibiting these enzymes, Roxadustat and Daprodustat lead to the stabilization and accumulation of HIF-1α, which then translocates to the nucleus, dimerizes with HIF-1β, and binds to hypoxia-response elements (HREs) on DNA. This activates the transcription of numerous genes, including erythropoietin (EPO), as well as genes involved in iron uptake, mobilization, and transport.[4][5]
References
- 1. Roxadustat Versus Epoetin Alfa for Treating Anemia in Patients with Chronic Kidney Disease on Dialysis: Results from the Randomized Phase 3 ROCKIES Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gsk.com [gsk.com]
- 3. Roxadustat significantly increased haemoglobin levels for chronic kidney disease patients with anaemia in Phase III OLYMPUS and ROCKIES trials [astrazeneca.com]
- 4. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]
- 5. cusabio.com [cusabio.com]
The Specificity of BRD-4592: A Comparative Analysis with Alternative HIF Prolyl Hydroxylase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the specificity of BRD-4592 (Roxadustat) with other leading hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) inhibitors. The information presented is supported by experimental data to aid in the selection of the most appropriate chemical tool for research and development.
Introduction to this compound and HIF Prolyl Hydroxylase Inhibition
This compound, also known as Roxadustat or FG-4592, is a potent, orally bioavailable inhibitor of HIF prolyl hydroxylases.[1][2] These enzymes (PHD1, PHD2, and PHD3) are critical negative regulators of HIF, a master transcription factor that orchestrates cellular responses to low oxygen conditions (hypoxia).[3][4] Under normoxic conditions, PHDs hydroxylate specific proline residues on the HIF-α subunit, targeting it for ubiquitination and proteasomal degradation.[3] By inhibiting PHDs, this compound mimics a hypoxic state, leading to the stabilization of HIF-α, its translocation to the nucleus, and the subsequent transcription of a wide array of genes involved in erythropoiesis, iron metabolism, and angiogenesis.
Comparative Analysis of Inhibitor Potency and Selectivity
The in vitro potency of this compound and its alternatives against the three human PHD isoforms is a key determinant of their biological activity. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other notable PHD inhibitors: Daprodustat, Molidustat, and Vadadustat.
| Compound | PHD1 IC50 (nM) | PHD2 IC50 (nM) | PHD3 IC50 (nM) | Reference(s) |
| This compound (Roxadustat) | - | 591 | - | |
| Daprodustat | 3.5 | 22.2 | 5.5 | |
| Molidustat | 480 | 280 | 450 | |
| Vadadustat | 15.36 | 11.83 | 7.63 |
Note: The lack of specific IC50 values for this compound against PHD1 and PHD3 in the readily available literature highlights a gap in publicly accessible data for direct comparison.
A critical aspect of a chemical probe's utility is its selectivity against its intended targets over other related proteins. Factor-Inhibiting HIF (FIH) is another 2-oxoglutarate-dependent dioxygenase that hydroxylates an asparaginyl residue in the C-terminal transactivation domain of HIF-α, thereby suppressing its transcriptional activity. High selectivity for PHDs over FIH is often a desirable characteristic.
| Compound | FIH IC50 (µM) | Reference(s) |
| This compound (Roxadustat) | >150 | |
| Molidustat | 66 | |
| Daprodustat | 9.8 | |
| Vadadustat | 29 |
While comprehensive, publicly available off-target screening data for this compound across broad panels like kinase assays is limited, initial reports suggest that Molidustat, at a concentration of 10 µM, did not show significant activity in a panel of 67 radioligand binding assays and 8 other peptidases. The development of highly selective inhibitors remains a key objective in the field to minimize potential off-target effects.
Experimental Protocols
To facilitate the independent verification and expansion of these findings, detailed methodologies for key experiments are provided below.
Biochemical Assay: In Vitro PHD2 Inhibition (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantifies the ability of a compound to inhibit the hydroxylation of a HIF-1α peptide by recombinant PHD2.
Materials:
-
Recombinant human PHD2
-
Biotinylated HIF-1α peptide substrate
-
Fe(II) solution
-
Ascorbate solution
-
2-oxoglutarate
-
VHL-BC (von Hippel-Lindau protein complex)
-
Europium-labeled anti-tag antibody (e.g., anti-GST)
-
Streptavidin-conjugated acceptor fluorophore (e.g., APC)
-
Assay buffer (e.g., HEPES-based buffer, pH 7.5)
-
Test compounds (e.g., this compound)
Procedure:
-
Prepare a reaction mixture containing assay buffer, PHD2 enzyme, Fe(II), and ascorbate.
-
Add the test compound at various concentrations.
-
Initiate the enzymatic reaction by adding the HIF-1α peptide substrate and 2-oxoglutarate.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing VHL-BC, the europium-labeled antibody, and the streptavidin-conjugated acceptor.
-
Incubate to allow for complex formation.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm and 620 nm).
-
Calculate the TR-FRET ratio and determine the IC50 values by fitting the data to a dose-response curve.
Cell-Based Assay: HIF-1α Stabilization (Western Blot)
This assay assesses the ability of a compound to increase the intracellular levels of HIF-1α protein in cultured cells.
Materials:
-
Human cell line (e.g., HeLa, HEK293)
-
Cell culture medium and supplements
-
Test compound (e.g., this compound)
-
Positive control (e.g., CoCl₂ or Desferrioxamine)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against HIF-1α
-
Primary antibody against a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagent
Procedure:
-
Seed cells and grow to 70-80% confluency.
-
Treat cells with the test compound at various concentrations for a specified time (e.g., 4-8 hours). Include vehicle-treated and positive control groups.
-
After treatment, wash the cells with ice-cold PBS and lyse them on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Prepare protein samples for SDS-PAGE and load equal amounts onto the gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the ECL reagent.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with the loading control antibody to confirm equal loading.
Visualizing the Mechanism of Action
The following diagrams illustrate the HIF-1α signaling pathway and the experimental workflow for assessing inhibitor-induced HIF-1α stabilization.
References
Benchmarking BRD-4592: A Comparative Analysis Against Standard Tuberculosis Therapeutic Agents
For Immediate Release
In the global fight against tuberculosis (TB), the emergence of novel therapeutic agents with unique mechanisms of action is paramount. This report provides a comprehensive comparison of BRD-4592, a novel allosteric inhibitor of Mycobacterium tuberculosis tryptophan synthase (TrpAB), against the current first-line therapeutic agents for TB: isoniazid (B1672263), rifampicin, pyrazinamide, and ethambutol. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of available preclinical data to benchmark the potential of this new compound.
Executive Summary
This compound distinguishes itself by targeting a previously unexploited enzyme, tryptophan synthase, which is essential for the in vivo survival of Mycobacterium tuberculosis. This novel mechanism of action presents a significant advantage in the context of rising drug resistance to current therapies. Preclinical data indicates that this compound demonstrates potent in vitro activity against M. tuberculosis. While direct comparative in vivo efficacy data with first-line drugs is emerging, inhibitors of the tryptophan synthesis pathway have shown promising results in murine models of TB. This report synthesizes the available quantitative data, details the experimental methodologies for robust comparison, and provides visual representations of the relevant biological pathways and experimental workflows.
Data Presentation: In Vitro Efficacy
The following table summarizes the in vitro inhibitory concentrations of this compound and the first-line anti-tuberculosis drugs against the standard laboratory strain, M. tuberculosis H37Rv.
| Compound | Target | IC50 / MIC |
| This compound | Tryptophan Synthase (TrpA subunit) | 70.9 nM (IC50) |
| Tryptophan Synthase (TrpB subunit) | 22.6 nM (IC50) | |
| M. tuberculosis H37Rv | 3 µM (MIC90)[1] | |
| Isoniazid | InhA (Mycolic Acid Synthesis) | 0.02 - 0.06 µg/mL (MIC) |
| Rifampicin | RNA Polymerase | ≤0.25 µg/mL (MIC) |
| Pyrazinamide | Ribosomal protein S1 (RpsA) | 25 - 100 µg/mL (MIC at acidic pH) |
| Ethambutol | Arabinosyltransferase (cell wall synthesis) | 0.5 - 2.0 µg/mL (MIC) |
IC50: Half-maximal inhibitory concentration; MIC: Minimum inhibitory concentration; MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of organisms.
Signaling Pathway and Mechanism of Action
This compound functions as an allosteric inhibitor of tryptophan synthase, a key enzyme in the tryptophan biosynthesis pathway of M. tuberculosis. This pathway is absent in humans, making it an attractive target for selective toxicity.
Experimental Protocols
In Vitro Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the minimum concentration of a compound required to inhibit the visible growth of M. tuberculosis.
Methodology:
-
Bacterial Strain: Mycobacterium tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80.
-
Compound Preparation: Test compounds (this compound and standard drugs) are serially diluted in a 96-well microplate.
-
Inoculation: A standardized inoculum of M. tuberculosis H37Rv is added to each well.
-
Incubation: The microplate is incubated at 37°C for 7-14 days.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents a color change of a growth indicator (e.g., resazurin) or shows no visible turbidity.
In Vivo Murine Model of Tuberculosis Efficacy Study
Objective: To evaluate the in vivo efficacy of a test compound in reducing the bacterial load in a mouse model of chronic TB infection.
Methodology:
-
Animal Model: BALB/c or C57BL/6 mice are infected via aerosol with a low dose of M. tuberculosis H37Rv to establish a chronic lung infection.
-
Treatment: Treatment is initiated several weeks post-infection. Mice are administered the test compound (this compound), a positive control (e.g., isoniazid), or a vehicle control daily via oral gavage.
-
Bacterial Load Determination: At designated time points, cohorts of mice are euthanized. Lungs and spleens are aseptically removed, homogenized, and serial dilutions are plated on Middlebrook 7H11 agar.
-
Colony Forming Unit (CFU) Enumeration: Plates are incubated at 37°C for 3-4 weeks, and the number of CFUs is counted to determine the bacterial load in each organ.
-
Data Analysis: The reduction in log10 CFU in the lungs and spleens of treated mice is compared to the vehicle control group.
Discussion and Future Directions
This compound presents a promising new avenue for the development of anti-tuberculosis therapies. Its novel mechanism of action, targeting tryptophan synthase, is a significant advantage, particularly for its potential to be effective against drug-resistant strains of M. tuberculosis. The in vitro data demonstrates potent activity.
The critical next step in the evaluation of this compound is the generation of robust, head-to-head in vivo efficacy data against first-line drugs like isoniazid and rifampicin. Such studies will be essential to fully understand its therapeutic potential and to guide its further preclinical and clinical development. Researchers are encouraged to utilize the standardized protocols outlined in this guide to ensure the generation of comparable and reproducible data. The logical progression of this research is outlined in the workflow below.
References
Safety Operating Guide
Prudent Disposal of BRD-4592: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper disposal of investigational compounds like BRD-4592 is a critical component of laboratory safety and environmental responsibility. While specific disposal protocols for this compound are not publicly available, adherence to general best practices for chemical waste management is imperative. This guide provides a framework for the safe handling and disposal of this compound, drawing upon established laboratory safety principles.
Chemical and Physical Properties of this compound
A comprehensive understanding of a compound's properties is fundamental to its safe management. Below is a summary of the known characteristics of this compound.[1][2]
| Property | Value |
| Chemical Formula | C17H15FN2O |
| Molecular Weight | 282.32 g/mol |
| CAS Number | 2119598-24-0 |
| Appearance | Not specified |
| Solubility | Insoluble in water. |
| Storage | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C.[1] |
General Protocol for the Disposal of this compound Waste
The following protocol outlines a general procedure for the disposal of this compound and associated materials. This should be adapted to comply with the specific regulations of your institution and local authorities.
1. Waste Segregation and Collection:
-
Identify Waste Streams: Categorize waste containing this compound into distinct streams:
-
Solid Waste: Contaminated personal protective equipment (PPE) such as gloves and lab coats, empty vials, and contaminated lab supplies (e.g., pipette tips, weighing boats).
-
Liquid Waste: Unused solutions of this compound, solvents used for rinsing contaminated glassware, and reaction mixtures.
-
-
Use Designated Waste Containers:
-
All waste containers must be clearly labeled as "Hazardous Waste" and specify the contents, including the full chemical name "this compound."
-
Use separate, compatible containers for solid and liquid waste.
-
Ensure liquid waste containers are stored in secondary containment to prevent spills.
-
2. Container Management:
-
Labeling: All labels must be accurate, legible, and securely attached to the waste container.
-
Closure: Keep waste containers securely closed at all times, except when adding waste.
-
Condition: Containers must be in good condition, free from leaks or damage.
3. Decontamination of Labware:
-
Triple Rinsing: Glassware and other reusable equipment that has come into contact with this compound should be triple-rinsed with a suitable solvent.
-
Rinsate Collection: The solvent rinsate must be collected and disposed of as hazardous liquid waste.
4. Storage of Hazardous Waste:
-
Designated Area: Store hazardous waste in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
Segregation: Store incompatible waste types separately to prevent accidental reactions.
5. Final Disposal:
-
Coordinate with Environmental Health and Safety (EHS): Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal.
Disposal Workflow
The following diagram illustrates the general decision-making process for the proper disposal of laboratory chemical waste like this compound.
Caption: General workflow for the disposal of this compound waste.
It is crucial to remember that this information serves as a general guideline. Always consult your institution's specific safety data sheets (SDS) and waste management protocols, and when in doubt, seek guidance from your Environmental Health and Safety department.
References
Essential Safety and Logistical Information for Handling BRD-4592
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Operation, and Disposal of the Allosteric Inhibitor BRD-4592.
This document provides crucial safety protocols and logistical plans for the handling of this compound, a small-molecule allosteric inhibitor of Mycobacterium tuberculosis tryptophan synthase (TrpAB). While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide is built upon the chemical properties of the compound, general laboratory safety best practices, and hazard information associated with similar bromodomain inhibitors.
Chemical Information:
-
IUPAC Name: (2R,3S,4R)-3-(2'-fluoro-[1,1'-biphenyl]-4-yl)-4-(hydroxymethyl)azetidine-2-carbonitrile[1]
-
Molecular Weight: 282.32 g/mol [1]
This compound is intended for research use only and, in its solid form, may be shipped as a non-hazardous chemical.[1] However, as with any research chemical, appropriate precautions must be taken to minimize exposure and ensure a safe laboratory environment. The following guidelines are based on the potential hazards associated with this class of compounds, which may be harmful if swallowed, cause skin and eye irritation, and may be toxic to aquatic life.
Personal Protective Equipment (PPE)
The following table summarizes the essential personal protective equipment required for handling this compound in various laboratory settings.
| Body Protection | Eye and Face Protection | Hand Protection | Respiratory Protection |
| Standard Lab Coat: A standard, clean lab coat should be worn at all times in the laboratory to protect against minor spills and contamination. | Safety Glasses with Side Shields: Required for all general laboratory work involving this compound to protect from splashes or aerosols. | Nitrile Gloves: Single-use nitrile gloves are the minimum requirement for handling this compound in solid or solution form. Gloves should be inspected for tears or holes before use and changed regularly. | Not Generally Required for Solid Form: When handling small quantities of the solid compound in a well-ventilated area, respiratory protection is typically not necessary. |
| Chemical-Resistant Apron: Recommended when handling larger quantities of this compound solutions or during procedures with a higher risk of splashing. | Chemical Splash Goggles: Should be worn when preparing solutions from the solid compound or when there is a significant risk of splashing. | Double Gloving: Recommended when handling concentrated solutions or for prolonged procedures to provide an extra layer of protection. | Fume Hood: All work involving the preparation of solutions from the solid compound or handling of volatile organic solvents should be conducted in a certified chemical fume hood to minimize inhalation exposure. |
| Full-Body Protection (e.g., disposable suit): May be necessary for large-scale operations or in the event of a significant spill. | Face Shield: A face shield, in conjunction with safety goggles, is required when there is a high probability of splashes, such as during vigorous mixing or heating of solutions. | Chemical-Resistant Gloves (e.g., Butyl rubber): For extended contact or when handling larger volumes, consult a glove compatibility chart for the specific solvent being used. | Respirator (e.g., N95 or higher): May be required for handling fine powders outside of a fume hood or in the case of a spill that generates airborne dust. A risk assessment should be performed to determine the need for respiratory protection. |
Operational and Disposal Plans
Step-by-Step Guidance for Safe Handling:
-
Preparation:
-
Before handling this compound, ensure you are familiar with the location and operation of all safety equipment, including safety showers, eyewash stations, and fire extinguishers.
-
Prepare your workspace by ensuring it is clean, uncluttered, and located within a well-ventilated area, preferably a chemical fume hood.
-
Assemble all necessary materials and equipment before starting your experiment to minimize movement and potential for accidents.
-
-
Donning PPE:
-
A critical first step is the proper donning of Personal Protective Equipment. The following workflow outlines the correct sequence.
-
-
Handling the Compound:
-
Solid Form: When weighing and handling the solid form of this compound, use a chemical spatula and perform these actions in a fume hood or a ventilated balance enclosure to avoid generating dust.
-
Solution Preparation: To prepare solutions, slowly add the solid to the solvent in a suitable container within a fume hood. Avoid rapid addition, which can cause splashing. Ensure the container is appropriately labeled with the chemical name, concentration, date, and your initials.
-
-
Disposal Plan:
-
All disposable materials contaminated with this compound, such as gloves, pipette tips, and paper towels, should be placed in a designated, sealed hazardous waste container.
-
Unused solid this compound and solutions should be disposed of as chemical waste according to your institution's hazardous waste management guidelines. Do not pour chemical waste down the drain.
-
Contaminated glassware should be decontaminated by rinsing with an appropriate solvent (e.g., ethanol (B145695) or acetone) in a fume hood. The rinsate should be collected as hazardous waste.
-
-
Doffing PPE:
-
The removal of PPE is a critical step to prevent contamination. The following workflow illustrates the correct order.
Caption: PPE Doffing Sequence -
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Wash out mouth with water and give plenty of water to drink. Seek immediate medical attention.
-
Spills: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.
By adhering to these guidelines, researchers can safely handle this compound while minimizing risks to themselves and the environment. Always consult your institution's specific safety protocols and chemical hygiene plan.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
